LeuRS-IN-1 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H14BCl2NO3 |
|---|---|
Molecular Weight |
277.94 g/mol |
IUPAC Name |
[(3S)-4-chloro-7-ethoxy-1-hydroxy-3H-2,1-benzoxaborol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H13BClNO3.ClH/c1-2-15-7-4-3-6(12)9-8(5-13)16-11(14)10(7)9;/h3-4,8,14H,2,5,13H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
RNWXGTCHQYEZGU-DDWIOCJRSA-N |
Isomeric SMILES |
B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCC)O.Cl |
Canonical SMILES |
B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCC)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of LeuRS-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of LeuRS-IN-1 hydrochloride, a potent inhibitor of Mycobacterium tuberculosis (M.tb) leucyl-tRNA synthetase (LeuRS). This document details the mechanism of action, experimental protocols for key biological assays, and a summary of its potent anti-tubercular activity. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, microbiology, and drug development, particularly those focused on novel anti-infective agents.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis presents a significant global health challenge, necessitating the discovery of novel therapeutic agents with new mechanisms of action.[1][2] Aminoacyl-tRNA synthetases (aaRSs), essential enzymes for protein synthesis, have emerged as attractive targets for the development of new antibiotics.[1][2] Leucyl-tRNA synthetase (LeuRS), in particular, plays a critical role in the ligation of leucine to its cognate tRNA, a vital step in protein translation.[1][3]
This compound belongs to a class of 3-aminomethyl 4-halogen benzoxaboroles, which were identified as potent inhibitors of M.tb LeuRS.[4][5] These compounds employ an oxaborole tRNA-trapping (OBORT) mechanism, forming a stable adduct with the terminal adenosine of tRNALeu within the editing site of the enzyme, thereby inhibiting protein synthesis.[1][2][3] This guide will delve into the scientific journey of this compound, from its conceptualization to its preclinical validation.
Discovery and Mechanism of Action
The discovery of this compound was the result of a targeted effort to develop novel anti-tubercular agents that inhibit protein synthesis.[1] The initial screening of a library of benzoxaboroles, known for their antifungal activity, led to the identification of compounds with promising activity against M. tuberculosis.[1][3]
Leucyl-tRNA Synthetase and the mTORC1 Signaling Pathway
Leucyl-tRNA synthetase (LeuRS) not only functions in protein synthesis but also acts as an intracellular leucine sensor for the mTORC1 signaling pathway.[6][7] In the presence of leucine, LeuRS binds to RagD GTPase, leading to the activation of mTORC1, a master regulator of cell growth and proliferation.[6][7] By inhibiting LeuRS, compounds like LeuRS-IN-1 can disrupt this critical signaling pathway, in addition to halting protein synthesis.
Figure 1: LeuRS-IN-1 Inhibition of the mTORC1 Signaling Pathway.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following is a generalized synthetic scheme based on reported procedures for analogous compounds.[5][6]
Figure 2: Generalized Synthetic Workflow for this compound.
Detailed Synthetic Protocol
A detailed, step-by-step protocol for the synthesis of the core 3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1][2]oxaborol-1(3H)-ol structure is outlined in the patent literature.[5] The final hydrochloride salt formation can be achieved by treating the free base with a solution of hydrogen chloride in a suitable solvent like diethyl ether or methanol.[8][9][10]
Biological Evaluation
The biological activity of this compound has been characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs.
Table 1: In Vitro Activity of this compound
| Target/Assay | IC50 (µM) | EC50 (µM) | Kd (µM) | MIC (µg/mL) | Reference |
| M.tb LeuRS | 0.06 | 0.075 | [11][12] | ||
| Human Cytoplasmic LeuRS | 38.8 | [11][12] | |||
| HepG2 Protein Synthesis | 19.6 | [11][12] | |||
| M.tb H37Rv | 0.02 | [11] | |||
| HepG2 Cell Toxicity | 65.8 | [11] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis
| Mouse Model | Dosage | Dosing Schedule | Outcome | Reference |
| Acute TB | 100 mg/kg | Orally, daily for 14 days | Reduced lung CFU value | [11] |
| Chronic TB | 33 mg/kg | Orally, 5 days a week for 4 weeks | Reduced lung and spleen CFU values | [11] |
Experimental Protocols
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of M.tb LeuRS by 50% (IC50).
-
Reagents and Materials:
-
Recombinant M.tb LeuRS enzyme
-
tRNALeu
-
L-[3H]-leucine
-
ATP
-
Inhibitor compound (this compound)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the M.tb LeuRS enzyme, tRNALeu, and L-[3H]-leucine in the reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a defined period (e.g., 20 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the aminoacylation reaction by adding ATP.
-
After a set time (e.g., 7-10 minutes), stop the reaction by adding cold TCA to precipitate the macromolecules (including the charged tRNA).
-
Filter the mixture through glass fiber filters to capture the precipitated, radiolabeled tRNA.
-
Wash the filters with cold TCA to remove unincorporated L-[3H]-leucine.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
This assay determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of M. tuberculosis.
-
Reagents and Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound
-
96-well microplates
-
Resazurin-based indicator (e.g., AlamarBlue)
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the 96-well microplates.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for a specified period (e.g., 7-14 days).
-
Add the resazurin-based indicator to each well and incubate for an additional 24 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change of the indicator (indicating inhibition of bacterial growth).[1]
-
This assay measures the effect of the compound on protein synthesis in a human cell line (HepG2) to assess potential off-target effects.
-
Reagents and Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
L-[3H]-leucine
-
This compound
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation counter
-
-
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a defined period (e.g., 24-48 hours).
-
Pulse the cells with L-[3H]-leucine for a short period (e.g., 1-2 hours) to allow for its incorporation into newly synthesized proteins.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and precipitate the proteins using cold TCA.
-
Wash the protein pellet with TCA.
-
Dissolve the protein pellet in NaOH.
-
Measure the radioactivity of the dissolved protein using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition and determine the EC50 value.
-
Conclusion
This compound represents a promising class of anti-tubercular agents with a novel mechanism of action. Its potent and selective inhibition of M.tb LeuRS, coupled with its efficacy in preclinical models of tuberculosis, highlights its potential as a lead compound for the development of new treatments for this devastating disease. The detailed experimental protocols and compiled data in this guide are intended to facilitate further research and development in this critical area of infectious disease. Further optimization of this scaffold could lead to the development of a clinical candidate with an improved therapeutic index.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of the [3H]Leucine Incorporation Technique for Quantification of Bacterial Secondary Production Associated with Decaying Wetland Plant Litter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of LeuRS-IN-1 Hydrochloride on Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) poses a significant threat to global health, necessitating the discovery of novel therapeutics with unexploited mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs) represent a clinically validated class of targets for antimicrobial agents. This technical guide provides an in-depth analysis of LeuRS-IN-1 hydrochloride, a potent and selective inhibitor of M.tb Leucyl-tRNA synthetase (LeuRS). LeuRS-IN-1 belongs to the benzoxaborole class of compounds and exerts its bactericidal effect through a unique mechanism known as Oxaborole tRNA Trapping (OBORT).[1][2] By forming a stable adduct with tRNALeu in the enzyme's editing site, it effectively halts protein synthesis.[1] This document details the core mechanism, presents a comprehensive quantitative profile, outlines key experimental methodologies for its evaluation, and provides visual workflows to guide future research and development in this promising area.
Introduction
Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide. The lengthy treatment regimens and the increasing prevalence of drug-resistant strains underscore the urgent need for new anti-tubercular drugs that act on novel targets.[3][4] Protein synthesis is an essential cellular process, and its constituent enzymes are attractive targets for antibiotic development.[1][5]
The aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that catalyze the attachment of amino acids to their cognate tRNAs, the first step in protein synthesis.[6] Their essentiality and the existence of structural differences between prokaryotic and eukaryotic orthologs make them ideal targets for selective antimicrobial agents.[1] Leucyl-tRNA synthetase (LeuRS), a class I aaRS, is responsible for charging tRNA with leucine. It possesses both a synthetic (aminoacylation) site and an editing (proofreading) site to ensure the fidelity of translation, making it a validated target for the development of new antimicrobials.[1][7]
This compound: An Overview
This compound is a potent, orally bioavailable small molecule inhibitor belonging to the 3-aminomethyl 4-halogen benzoxaborole chemical class.[8][9] It was identified as a highly effective agent against M. tuberculosis through targeted screening campaigns.[2] A key feature of this compound is its high selectivity for the mycobacterial LeuRS over the human cytoplasmic counterpart, which is a critical attribute for minimizing host toxicity.[8]
Core Mechanism of Action: Oxaborole tRNA Trapping (OBORT)
The primary mechanism of action for LeuRS-IN-1 and other benzoxaboroles is the Oxaborole tRNA Trapping (OBORT) mechanism.[1][2][10] This sophisticated inhibitory strategy exploits the dual functions of the LeuRS enzyme.
-
Enzyme Target: Leucyl-tRNA synthetase (LeuRS) possesses two key active sites: a synthetic site for aminoacylation and an editing site for proofreading and hydrolyzing mischarged tRNAs.[6]
-
Adduct Formation: The boron atom within the oxaborole ring of LeuRS-IN-1 acts as a Lewis acid.[10] Inside the LeuRS editing site, it forms a reversible, covalent bond with the 2'- and 3'-hydroxyl groups of the ribose on the terminal adenosine (A76) of an uncharged tRNALeu molecule.[1][6]
-
Trapping and Inhibition: This creates a stable LeuRS-IN-1-tRNALeu adduct that becomes trapped in the editing site.[1][2] This trapping prevents the catalytic cycle of the enzyme, blocking the leucylation of tRNALeu at the synthetic site and effectively shutting down protein synthesis, which ultimately leads to bacterial cell death.[2]
Quantitative Pharmacological Profile
The efficacy and selectivity of this compound have been quantified through a series of in vitro and in vivo studies. The data below is compiled from key literature and commercial datasheets.
Table 1: In Vitro Potency and Selectivity of this compound [8]
| Parameter | Target/System | Value | Selectivity (Human/M.tb) |
| IC50 | M. tuberculosis LeuRS | 0.06 µM | >640-fold |
| IC50 | Human cytoplasmic LeuRS | 38.8 µM | |
| Kd | M. tuberculosis LeuRS | 0.075 µM | |
| EC50 | HepG2 Protein Synthesis | 19.6 µM | |
| EC50 | HepG2 Cell Toxicity (48h) | 65.8 µM |
Table 2: Antimycobacterial Activity of this compound
| Parameter | M. tuberculosis Strain | Value (µg/mL) | Value (µM) |
| MIC | H37Rv | 0.02[8] | ~0.07 |
| MIC | Erdman | 0.127[1] | ~0.46 |
Table 3: In Vivo Efficacy of this compound in Murine TB Models [8]
| Model Type | Mouse Strain | Dosage | Duration | Outcome |
| Acute | C57BL/6 GKO IFN-γ | 100 mg/kg, oral, daily | 14 days | Reduced lung CFU |
| Chronic | BALB/c | 33 mg/kg, oral, 5 days/week | 4 weeks | Reduced lung and spleen CFU |
Experimental Methodologies
The characterization of LeuRS-IN-1 relies on a standardized set of biochemical and microbiological assays. Detailed protocols for these key experiments are provided below.
LeuRS Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.[11]
-
Principle: The activity of LeuRS is measured by quantifying the attachment of a radiolabeled amino acid (L-leucine) to its cognate tRNA.
-
Materials: Purified M.tb LeuRS enzyme, bulk tRNA from E. coli, 14C-labeled L-leucine, ATP, reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT), inhibitor stock solution (in DMSO), trichloroacetic acid (TCA), glass fiber filters, scintillation fluid.
-
Protocol:
-
Prepare reaction mixtures containing buffer, tRNA, 14C-L-leucine, and varying concentrations of LeuRS-IN-1.
-
Pre-incubate the mixtures for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the aminoacylation reaction by adding a solution of ATP.
-
Incubate for a defined period (e.g., 7 minutes) at 37°C.
-
Stop the reaction by spotting the mixture onto glass fiber filters and precipitating the tRNA and attached radiolabeled leucine with cold 5% TCA.
-
Wash the filters with TCA and ethanol to remove unincorporated 14C-L-leucine.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic nonlinear regression model.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
-
Principle: M. tuberculosis is cultured in liquid or on solid media containing serial dilutions of the inhibitor to find the lowest concentration that inhibits growth.[13]
-
Materials: M. tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) or 7H10/7H11 agar, 96-well microtiter plates, inhibitor stock solution.[14][15]
-
Broth Microdilution Protocol:
-
Grow M.tb H37Rv to mid-log phase in 7H9 broth.[16]
-
Prepare two-fold serial dilutions of LeuRS-IN-1 in a 96-well plate using 7H9 broth.
-
Adjust the bacterial culture to a standardized inoculum (e.g., ~5x105 CFU/mL) and add it to each well.[12] Include a no-drug growth control and a sterile control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
Determine the MIC as the lowest drug concentration in which no visible turbidity is observed.[17] Growth can also be assessed using colorimetric reagents like AlamarBlue or by measuring luminescence with reagents like BacTiter-Glo.[16]
-
Intracellular Efficacy in Macrophage Models
This assay assesses the ability of a compound to kill M.tb residing within host immune cells.[18]
-
Principle: A macrophage cell line is infected with M.tb, treated with the compound, and the intracellular bacterial viability is determined by lysing the host cells and plating for colony-forming units (CFU).[19]
-
Materials: Human monocytic cell line (e.g., THP-1 or MonoMac-6), culture medium (e.g., RPMI), M.tb H37Rv, inhibitor, sterile water or Triton X-100 for lysis, 7H11 agar plates.[18][20]
-
Protocol:
-
Culture macrophages in a 24-well plate (e.g., 2x105 cells/well) for 24 hours.[18]
-
Infect the adherent macrophage monolayer with M.tb H37Rv at a specific multiplicity of infection (MOI), for instance, 10:1, for 4 hours.[18]
-
Wash the cells thoroughly with serum-free medium to remove extracellular bacteria.
-
Add fresh medium containing the desired concentrations of LeuRS-IN-1. Include a no-drug control.
-
Incubate for a set period (e.g., 3-6 days), replacing the drug-containing medium as needed.[20]
-
At the end of the treatment period, wash the cells, then lyse them with a gentle detergent or sterile water to release the intracellular bacteria.
-
Prepare serial dilutions of the lysate and plate on 7H11 agar.
-
Incubate plates for 3-4 weeks at 37°C and count the CFU to determine the reduction in bacterial load compared to the untreated control.
-
In Vivo Efficacy in Murine Models
Mouse models are critical for evaluating the in vivo efficacy of anti-TB drug candidates.[21][22]
-
Principle: Mice are infected with M.tb to establish either an acute or chronic infection, then treated with the compound. Efficacy is measured by the reduction in bacterial burden in the lungs and spleen.
-
Acute Infection Model:
-
Infect mice (e.g., C57BL/6) via low-dose aerosol with M.tb Erdman strain.[23]
-
Begin treatment 10-13 days post-infection. Administer LeuRS-IN-1 daily by oral gavage (e.g., 100 mg/kg).[8]
-
After the treatment course (e.g., 14 days), euthanize the mice.
-
Aseptically remove, homogenize, and plate serial dilutions of the lungs onto 7H11 agar to determine CFU counts.
-
-
Chronic Infection Model:
-
Establish a chronic infection by starting treatment later, for example, 21 days post-aerosol infection.[8]
-
Administer the drug for a longer duration (e.g., 4-8 weeks) at a potentially different dose (e.g., 33 mg/kg, 5 days/week).[8]
-
Determine CFU counts in both lungs and spleen to assess sterilizing activity.
-
Conclusion and Future Directions
This compound exemplifies a successful application of mechanism-based drug design targeting essential enzymes in M. tuberculosis. Its potent activity is derived from the novel OBORT mechanism, which effectively inhibits protein synthesis with high selectivity for the mycobacterial enzyme.[1][2] The compound demonstrates excellent whole-cell activity, the ability to kill intracellular bacilli, and robust efficacy in both acute and chronic mouse models of TB.[1][8]
The validation of LeuRS as a druggable target and the success of the benzoxaborole scaffold have paved the way for the development of other advanced compounds, such as GSK656 and epetraborole, for mycobacterial infections.[9][24] Future research should focus on optimizing the pharmacokinetic and safety profiles of this chemical class, evaluating its potential in combination regimens to shorten treatment duration, and assessing its efficacy against drug-resistant clinical isolates. The comprehensive methodologies outlined in this guide provide a robust framework for the continued development of LeuRS inhibitors as a new generation of anti-tubercular therapeutics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent anti-tuberculosis agents targeting leucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Determination of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 17. In Vitro Activity of 3-Triazeneindoles against Mycobacterium tuberculosis and Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intracellular growth of Mycobacterium tuberculosis after macrophage cell death leads to serial killing of host cells | eLife [elifesciences.org]
- 20. pak.elte.hu [pak.elte.hu]
- 21. Frontiers | One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics [frontiersin.org]
- 22. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Epetraborole Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Profile of LeuRS-IN-1 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive biochemical characterization of LeuRS-IN-1 hydrochloride, a potent inhibitor of leucyl-tRNA synthetase (LeuRS). The information presented herein is intended to support research and drug development efforts targeting infectious diseases, particularly tuberculosis.
Core Efficacy and Selectivity
This compound has demonstrated potent inhibitory activity against Mycobacterium tuberculosis (M.tb) LeuRS. Its efficacy and selectivity profile are summarized below, providing key quantitative metrics for assessing its potential as a therapeutic agent.
| Target/Assay | Parameter | Value | Reference |
| M. tuberculosis LeuRS | IC50 | 0.06 µM | [1][2][3][4] |
| Kd | 0.075 µM | [1][2][3][4] | |
| M. tuberculosis H37Rv (whole-cell) | MIC | 0.02 µg/mL | [1][4] |
| Human cytoplasmic LeuRS | IC50 | 38.8 µM | [1][2][3][4] |
| HepG2 Protein Synthesis | EC50 | 19.6 µM | [1][2][3][4] |
| HepG2 Cell Toxicity | EC50 | 65.8 µM | [1][4] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound targets leucyl-tRNA synthetase, a crucial enzyme in the bacterial protein synthesis pathway. By inhibiting LeuRS, the compound prevents the attachment of leucine to its corresponding tRNA, thereby halting the elongation of polypeptide chains and ultimately leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Determination of IC50 for M.tb LeuRS
The half-maximal inhibitory concentration (IC50) of this compound against M. tuberculosis LeuRS was determined using a biochemical assay that measures the extent of tRNA aminoacylation.[5]
Materials:
-
M. tuberculosis LeuRS enzyme
-
tRNA specific for leucine
-
L-leucine (radiolabeled or fluorescently tagged)
-
ATP
-
This compound (or other test inhibitors)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2, 5 mM 2-mercaptoethanol)[5]
-
Precipitating agent (e.g., trichloroacetic acid)
-
Scintillation counter or fluorescence reader
Procedure:
-
Incubation: Increasing concentrations of the inhibitor were incubated with the LeuRS enzyme, tRNA, and L-leucine for a defined period (e.g., 20 minutes) to allow for inhibitor binding.[5]
-
Reaction Initiation: The aminoacylation reaction was initiated by the addition of ATP (e.g., 4 mM).[5]
-
Reaction Quenching: After a specific time (e.g., 7 minutes), the reaction was stopped.[5]
-
Precipitation and Quantification: The enzyme and any charged tRNA were precipitated, and the amount of incorporated L-leucine was quantified to determine the enzyme's activity.[5]
-
Data Analysis: The IC50 values were calculated by fitting the data to a 4-parameter logistic nonlinear regression model.[5]
Caption: Experimental workflow for IC50 determination.
In Vivo Efficacy in Murine Tuberculosis Models
The in vivo efficacy of this compound has been evaluated in both acute and chronic mouse models of tuberculosis, demonstrating a reduction in bacterial load.[1][4]
Animal Model:
Treatment Regimens:
-
Acute Model: Oral administration of this compound (e.g., 100 mg/kg) daily for 14 days, starting 10 days post-infection.[1][4]
-
Chronic Model: Oral administration of this compound (e.g., 33 mg/kg) 5 days a week for 4 weeks, starting 21 days post-infection.[1][4]
Efficacy Endpoint:
-
Reduction in bacterial colony-forming units (CFU) in the lungs and spleen compared to vehicle-treated control groups.[1][4]
Caption: General workflow for in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS 1364683-67-9|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of LeuRS-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of LeuRS-IN-1 hydrochloride, a potent inhibitor of leucyl-tRNA synthetase (LeuRS). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations to support further investigation and application of this compound.
Core Physicochemical Properties
This compound is a small molecule inhibitor belonging to the benzoxaborole class of compounds.[1][2][3] Its fundamental physicochemical characteristics are summarized in the table below. While specific experimental data for some properties of this compound are not publicly available, information on the general properties of benzoxaboroles has been included to provide context.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 1364683-67-9 | [4][5] |
| Molecular Formula | C₁₀H₁₄BCl₂NO₃ | [4][5] |
| Molecular Weight | 277.94 g/mol | [4][5] |
| Chemical Structure |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | N/A |
| Appearance | White to off-white solid (presumed) | N/A |
| Solubility | General good water solubility for benzoxaboroles.[3] Specific quantitative data for this compound in water, ethanol, and DMSO is not available in the public domain. Stock solutions are typically prepared in DMSO. | [6][7][8][9] |
| Melting Point | Not publicly available. | N/A |
| Storage and Stability | Store as a powder at -20°C for up to 2 years. In DMSO, stable for 2 weeks at 4°C and for 6 months at -80°C.[4] | [4] |
Biological Activity
This compound is a potent inhibitor of Leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[10] By targeting LeuRS, this compound effectively disrupts the attachment of leucine to its cognate tRNA, leading to a cessation of protein production and subsequent inhibition of cell growth.[10] This mechanism of action makes it a subject of interest for the development of novel antimicrobial and anti-cancer agents.[10]
| Target/Assay | Value | Reference |
| M.tb LeuRS IC₅₀ | 0.06 µM | [5][11][12][13] |
| M.tb LeuRS K_d_ | 0.075 µM | [5][11][12][13] |
| Human cytoplasmic LeuRS IC₅₀ | 38.8 µM | [5][11][12][13] |
| HepG2 Protein Synthesis EC₅₀ | 19.6 µM | [5][11][12][13] |
| M.tb H37Rv MIC | 0.02 µg/mL | [11][12] |
Signaling Pathway Modulation: The mTORC1 Connection
Leucyl-tRNA synthetase (LeuRS) not only plays a canonical role in protein synthesis but also acts as a sensor of intracellular leucine levels, directly influencing the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Inhibition of LeuRS by compounds like this compound is therefore expected to modulate mTORC1 activity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Leucyl-tRNA Synthetase (LeuRS) Enzyme Inhibition Assay (Scintillation Proximity Assay)
This protocol is adapted from established scintillation proximity assay (SPA) methods for aminoacyl-tRNA synthetases.[10][14][15][16][17]
Materials:
-
Purified recombinant Leucyl-tRNA synthetase (M.tb or human)
-
[³H]-Leucine
-
Total tRNA
-
ATP
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT)
-
Acidic Stop Solution (e.g., 10% trichloroacetic acid)
-
Yttrium Silicate SPA beads
-
384-well microplates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dispense the inhibitor solutions into the wells of a 384-well plate.
-
Add the LeuRS enzyme solution to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of [³H]-Leucine, total tRNA, and ATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding the acidic stop solution.
-
Add a suspension of yttrium silicate SPA beads to each well.
-
Incubate the plate for at least 30 minutes to allow the beads to settle.
-
Read the plate on a suitable scintillation counter.
-
Analyze the data to determine the IC₅₀ value of this compound.
Binding Affinity (K_d_) Determination (Biolayer Interferometry)
This protocol is based on general principles of biolayer interferometry (BLI) for measuring small molecule-protein interactions.[11][18][19][20][21]
Materials:
-
Biotinylated Leucyl-tRNA synthetase
-
Streptavidin-coated biosensors
-
This compound
-
Kinetics Buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
BLI instrument (e.g., Octet system)
-
96-well or 384-well black plates
Protocol:
-
Hydrate the streptavidin biosensors in the kinetics buffer.
-
Immobilize the biotinylated LeuRS onto the biosensors.
-
Establish a baseline reading for the immobilized biosensors in the kinetics buffer.
-
Perform the association step by dipping the biosensors into wells containing various concentrations of this compound.
-
Perform the dissociation step by moving the biosensors back into wells containing only the kinetics buffer.
-
Analyze the resulting sensorgrams to determine the association (k_on_) and dissociation (k_off_) rates.
-
Calculate the equilibrium dissociation constant (K_d_) from the ratio of k_off_ to k_on_.
Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis
This protocol is adapted from standard broth microdilution methods for determining the MIC of anti-tubercular agents.[22][18][19][21][23]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
This compound
-
96-well microplates
-
Incubator at 37°C
Protocol:
-
Prepare a twofold serial dilution of this compound in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.
-
Inoculate each well of the microplate with the bacterial suspension.
-
Include appropriate positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
mTORC1 Signaling Pathway Analysis (Western Blotting)
This protocol outlines a general workflow for assessing the impact of this compound on the mTORC1 signaling pathway in a suitable cell line (e.g., HEK293T, A549).[5][13][20][24][25][26]
Materials:
-
HEK293T or A549 cells
-
Complete growth medium
-
Amino acid-free medium
-
This compound
-
Leucine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture cells to 70-80% confluency.
-
Starve cells of amino acids by incubating in amino acid-free medium for 1-2 hours.
-
Treat the starved cells with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulate the cells with leucine for 30 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation status of S6K and 4E-BP1.
Forced Degradation Studies
While specific forced degradation data for this compound is not available, a general protocol for stress testing of small molecules is provided below. Such studies are crucial for understanding the intrinsic stability of a compound and for the development of stability-indicating analytical methods.[4][12][23][27][28]
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at 80°C.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Expose aliquots of the stock solution to the different stress conditions for various time points.
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection, to quantify the remaining parent compound and detect the formation of degradation products.
This technical guide provides a foundational understanding of the physicochemical and biological properties of this compound. The detailed protocols and visualizations are intended to facilitate further research and development of this promising therapeutic candidate. It is important to note that some of the specific physicochemical data for this compound are not publicly available and would need to be determined experimentally.
References
- 1. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. enamine.net [enamine.net]
- 4. biomedres.us [biomedres.us]
- 5. mTOR Inhibition Restores Amino Acid Balance in Cells Dependent on Catabolism of Extracellular Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry [bio-protocol.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A homogeneous method to measure aminoacyl-tRNA synthetase aminoacylation activity using scintillation proximity assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Scintillation Proximity Assays | Revvity [revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 21. gatorbio.com [gatorbio.com]
- 22. researchgate.net [researchgate.net]
- 23. forced degradation study: Topics by Science.gov [science.gov]
- 24. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mTOR Repression in Response to Amino Acid Starvation Promotes ECM Degradation Through MT1‐MMP Endocytosis Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 28. asianjpr.com [asianjpr.com]
LeuRS-IN-1 Hydrochloride: A Technical Guide to a Novel Protein Synthesis Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of LeuRS-IN-1 hydrochloride as a chemical probe for studying protein synthesis. Leucyl-tRNA synthetase (LeuRS), the target of this inhibitor, is a critical enzyme in the translation process, responsible for attaching leucine to its cognate tRNA. Beyond this canonical function, LeuRS has emerged as a key sensor of intracellular leucine levels, playing a crucial role in the mTORC1 signaling pathway, a central regulator of cell growth and metabolism. This compound, a potent and selective inhibitor of Mycobacterium tuberculosis LeuRS (M.tb LeuRS), offers a valuable tool to dissect these processes.
Core Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity across different targets and cellular contexts.
| Target Enzyme | Assay Type | Parameter | Value | Reference |
| M. tuberculosis LeuRS (M.tb LeuRS) | Enzyme Inhibition | IC50 | 0.06 µM | [1][2] |
| M. tuberculosis LeuRS (M.tb LeuRS) | Binding Affinity | Kd | 0.075 µM | [1][2] |
| Human Cytoplasmic LeuRS | Enzyme Inhibition | IC50 | 38.8 µM | [1][2] |
Table 1: In Vitro Enzymatic Activity of this compound. This table highlights the potent and selective inhibition of the bacterial enzyme over its human counterpart.
| Cell Line | Assay Type | Parameter | Value | Treatment Duration | Reference |
| HepG2 | Protein Synthesis Inhibition | EC50 | 19.6 µM | Not Specified | [1][2] |
| HepG2 | Cytotoxicity | EC50 | 65.8 µM | 48 hours | [2] |
Table 2: Cellular Activity of this compound. This data demonstrates the compound's ability to inhibit protein synthesis in a human cell line and its corresponding cytotoxic effect.
| M. tuberculosis Strain | Assay Type | Parameter | Value | Reference |
| H37Rv | Whole-cell bacterial growth | MIC | 0.02 µg/mL | [2] |
Table 3: Antimicrobial Activity of this compound. This table shows the minimum inhibitory concentration (MIC) against a virulent strain of M. tuberculosis.
| Mouse Model of Tuberculosis | Dosing Regimen | Outcome | Reference |
| Acute Infection | 100 mg/kg, orally, daily for 14 days | Reduced lung colony-forming units (CFU) | [2] |
| Chronic Infection | 33 mg/kg, orally, 5 days a week for 4 weeks | Reduced lung and spleen CFU | [2] |
Table 4: In Vivo Efficacy of this compound. This table summarizes the compound's effectiveness in animal models of tuberculosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Protocol 1: M. tuberculosis LeuRS (M.tb LeuRS) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against M.tb LeuRS.
Materials:
-
Purified M.tb LeuRS enzyme
-
This compound
-
tRNA specific for leucine (tRNALeu)
-
L-leucine
-
ATP
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2)
-
Radioactively labeled L-leucine (e.g., [3H]-L-leucine)
-
Scintillation vials and fluid
-
Filter paper and precipitation solution (e.g., 5% trichloroacetic acid)
Procedure:
-
Prepare a reaction mixture containing M.tb LeuRS enzyme, tRNALeu, and L-leucine (including a tracer amount of radioactively labeled L-leucine) in the reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a pre-determined time (e.g., 20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the aminoacylation reaction by adding ATP (e.g., to a final concentration of 4 mM).
-
Allow the reaction to proceed for a specific time (e.g., 7 minutes) at 37°C.
-
Stop the reaction by spotting the mixture onto filter paper and immediately immersing it in a cold precipitation solution to precipitate the tRNA and any attached radioactive leucine.
-
Wash the filter papers to remove any unincorporated radioactive leucine.
-
Place the dried filter papers in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity using a scintillation counter.
-
Calculate the percentage of enzyme inhibition for each concentration of this compound compared to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic nonlinear regression model.
Protocol 2: Protein Synthesis Inhibition Assay in HepG2 Cells
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of protein synthesis in a cellular context.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., EMEM supplemented with 10% FBS)
-
This compound
-
Radioactively labeled amino acid (e.g., [35S]-methionine or [3H]-leucine)
-
Lysis buffer
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
During the last part of the treatment period, add a radioactively labeled amino acid to the culture medium and incubate to allow for its incorporation into newly synthesized proteins.
-
Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radioactive amino acids.
-
Lyse the cells using a suitable lysis buffer.
-
Precipitate the proteins from the cell lysate using TCA.
-
Collect the protein precipitate by centrifugation or filtration.
-
Wash the precipitate to remove any remaining free radioactive amino acids.
-
Quantify the amount of radioactivity in the protein precipitate using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to a vehicle-treated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Cytotoxicity Assay in HepG2 Cells
Objective: To assess the cytotoxic effect of this compound on HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP levels like CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed HepG2 cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each treatment condition relative to untreated control cells.
-
Determine the EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting cell viability against the compound concentration.
Visualizations
The following diagrams illustrate key concepts related to the function and study of this compound.
Caption: Mechanism of Action of this compound.
Caption: Role of LeuRS in the mTORC1 Signaling Pathway.
Caption: Experimental Workflow for Characterizing this compound.
References
Structural Analysis of LeuRS-IN-1 Hydrochloride Binding to Leucyl-tRNA Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and biochemical interactions between the inhibitor LeuRS-IN-1 hydrochloride and its target, Leucyl-tRNA Synthetase (LeuRS), with a primary focus on the enzyme from Mycobacterium tuberculosis (M. tb). This document outlines the key quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental processes.
Introduction
Leucyl-tRNA Synthetase (LeuRS) is a vital enzyme in protein synthesis, responsible for the specific attachment of leucine to its cognate tRNA. This function is critical for the viability of all living organisms, making LeuRS an attractive target for the development of novel antimicrobial agents. This compound is a potent inhibitor of M. tb LeuRS, demonstrating significant promise in the field of anti-tuberculosis drug discovery. Understanding the precise mechanism of binding and the structural basis of this inhibition is paramount for the rational design of more effective therapeutics.
Quantitative Binding and Activity Data
The inhibitory potency and binding affinity of this compound against M. tb LeuRS and its selectivity over human LeuRS have been quantified through various biochemical and cellular assays. The key data are summarized in the table below.
| Target/System | Parameter | Value | Reference |
| M. tuberculosis LeuRS | IC50 | 0.06 µM | [1] |
| M. tuberculosis LeuRS | Kd | 0.075 µM | [1] |
| Human cytoplasmic LeuRS | IC50 | 38.8 µM | [1] |
| M. tuberculosis H37Rv (whole cell) | MIC | 0.02 µg/mL | [1] |
| HepG2 protein synthesis | EC50 | 19.6 µM | [1] |
| HepG2 cell toxicity (48h) | EC50 | 65.8 µM | [1] |
Experimental Protocols
This section details the methodologies employed to determine the quantitative data and to elucidate the structural basis of this compound binding to LeuRS.
Synthesis of this compound
While the specific synthesis protocol for the hydrochloride salt is not detailed in the primary literature, the synthesis of the parent 3-aminomethyl benzoxaborole compounds is described. A general synthetic scheme is outlined below.
Caption: General synthesis workflow for 3-aminomethyl benzoxaboroles and subsequent salt formation.
A detailed, analogous synthesis involves mixing the starting (2-formylphenyl)boronic acid with the corresponding amine at room temperature in a solvent like diethyl ether[2]. The hydrochloride salt can then be formed by treating the purified product with a solution of hydrogen chloride in a suitable solvent.
Expression and Purification of M. tuberculosis LeuRS
The editing domain of M. tb LeuRS (residues G309 to I513) is typically used for structural and initial binding studies.
Caption: Workflow for the expression and purification of the M. tuberculosis LeuRS editing domain.
The protocol involves cloning the gene fragment into an expression vector (e.g., pETM-11 with an N-terminal hexa-histidine tag), expressing the protein in E. coli, and purifying it using nickel affinity chromatography[3]. The purified protein is then stored in a suitable buffer for subsequent experiments[3].
LeuRS Enzymatic Assay (IC50 Determination)
The inhibitory activity of this compound is determined by measuring the aminoacylation of tRNALeu.
Caption: Workflow for the LeuRS aminoacylation assay to determine IC50 values.
This assay measures the incorporation of a radiolabeled amino acid ([14C]-Leucine) into tRNA. The reaction mixture contains buffer, salts, ATP, the radiolabeled amino acid, tRNA, and the LeuRS enzyme. The inhibitor is added at varying concentrations, and the amount of radiolabeled leucyl-tRNA formed is quantified by scintillation counting after precipitation[4].
Surface Plasmon Resonance (SPR) for Kd Determination
SPR is employed to measure the binding kinetics and affinity (Kd) of this compound to LeuRS.
Caption: General workflow for Surface Plasmon Resonance (SPR) analysis of inhibitor binding.
In a typical SPR experiment, the LeuRS enzyme is immobilized on a sensor chip. Solutions of this compound at various concentrations are then flowed over the chip surface. The binding and dissociation are monitored in real-time by measuring changes in the refractive index at the surface. The resulting sensorgrams are then fitted to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
X-ray Crystallography
X-ray crystallography provides a high-resolution three-dimensional structure of the LeuRS-inhibitor complex, revealing the precise binding mode.
Caption: Workflow for determining the crystal structure of the LeuRS-inhibitor complex.
For crystallization, the purified LeuRS editing domain is incubated with the inhibitor and a nucleotide such as AMP to form a stable ternary complex. Crystallization is typically achieved using vapor diffusion methods. The resulting crystals are then subjected to X-ray diffraction, and the collected data are used to solve and refine the three-dimensional structure of the complex[3].
Structural Basis of Inhibition
Although a specific PDB entry for the M. tb LeuRS in complex with LeuRS-IN-1 is not publicly available, structural data from a closely related benzoxaborole inhibitor (PDB ID: 5AGR) provides significant insights into the binding mechanism[2].
These inhibitors employ an "oxaborole tRNA-trapping" (OBORT) mechanism. The boron atom of the benzoxaborole ring forms a covalent adduct with the 2' and 3'-hydroxyl groups of the terminal adenosine of tRNALeu. This adduct is stabilized within the editing site of LeuRS, effectively trapping the tRNA in a non-productive conformation and inhibiting the overall aminoacylation cycle.
The following diagram illustrates the key interactions within the editing site based on the structure of the M. tb LeuRS editing domain in complex with a benzoxaborole-AMP adduct (PDB: 5AGR).
Caption: Key interactions of a benzoxaborole-AMP adduct in the M. tb LeuRS editing site.
Residues such as Tyrosine 435 and Aspartate 450 play a crucial role in stabilizing the adduct within the editing site. Serine 311 interacts with the phosphate group of the AMP moiety, further anchoring the trapped complex[3]. It is highly probable that this compound engages in a similar set of interactions, with the specific substitutions on the benzoxaborole ring influencing the potency and selectivity of the inhibitor.
Conclusion
This compound is a potent inhibitor of Mycobacterium tuberculosis LeuRS that operates through a tRNA-trapping mechanism within the enzyme's editing site. The structural and biochemical data presented in this guide provide a comprehensive overview of its binding characteristics. This information is invaluable for the further development of this and related compounds as potential therapeutics for tuberculosis and other infectious diseases. Future work should focus on obtaining the high-resolution crystal structure of the M. tb LeuRS in complex with LeuRS-IN-1 to further refine our understanding of its specific molecular interactions and guide future drug design efforts.
References
- 1. an2therapeutics.com [an2therapeutics.com]
- 2. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
The Initial Screening and Identification of LeuRS-IN-1 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial screening and identification of LeuRS-IN-1 hydrochloride, a potent inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase (M.tb LeuRS). This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its evaluation.
Introduction to Leucyl-tRNA Synthetase as a Drug Target
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code. They catalyze the attachment of specific amino acids to their cognate tRNAs, a critical step in protein biosynthesis.[1] The structural differences between prokaryotic and eukaryotic aaRSs make them attractive targets for the development of novel antimicrobial agents with high selectivity.[1] Leucyl-tRNA synthetase (LeuRS), in particular, has been a focus of drug discovery efforts due to its essential role in bacterial viability.[1]
This compound is an orally active small molecule inhibitor that specifically targets M.tb LeuRS, demonstrating potent antitubercular activity.[2] Its mechanism of action involves the inhibition of protein synthesis, leading to bacterial growth arrest and cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro and in vivo activities.
Table 1: In Vitro Inhibitory Activity of this compound [2][3]
| Parameter | Target/Cell Line | Value |
| IC50 | M. tuberculosis LeuRS | 0.06 µM |
| Human cytoplasmic LeuRS | 38.8 µM | |
| Kd | M. tuberculosis LeuRS | 0.075 µM |
| EC50 | HepG2 Protein Synthesis Inhibition | 19.6 µM |
| HepG2 Cell Toxicity (48h) | 65.8 µM | |
| MIC | M. tuberculosis H37Rv | 0.02 µg/mL |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis [2][3]
| Mouse Model | Dosage and Administration | Outcome |
| Acute TB | 100 mg/kg, orally, daily for 14 days | Reduced lung CFU |
| Chronic TB | 33 mg/kg, orally, 5 days/week for 4 weeks | Reduced lung and spleen CFU |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the initial screening and identification of this compound.
Target-Based Screening: M. tuberculosis LeuRS Aminoacylation Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of M.tb LeuRS. The protocol is based on measuring the incorporation of a radiolabeled amino acid into its cognate tRNA.[4]
Materials:
-
Recombinant M. tuberculosis LeuRS
-
Total tRNA from M. tuberculosis
-
¹⁴C-labeled L-leucine
-
ATP (Adenosine triphosphate)
-
Reaction Buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Filter paper discs
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and ¹⁴C-labeled L-leucine.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding recombinant M.tb LeuRS and total M. tuberculosis tRNA.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by spotting the mixture onto filter paper discs and immersing them in cold 5% TCA.
-
Wash the filter discs with cold 5% TCA and then with ethanol to remove unincorporated ¹⁴C-L-leucine.
-
Dry the filter discs and place them in vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Cellular Assay: Protein Synthesis Inhibition in HepG2 Cells
This assay assesses the effect of the compound on protein synthesis in a human cell line to evaluate its potential off-target effects.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
³⁵S-methionine
-
This compound
-
Lysis buffer
-
TCA
-
Scintillation counter
Protocol:
-
Culture HepG2 cells in 96-well plates to a desired confluency.
-
Treat the cells with varying concentrations of this compound for a predetermined time.
-
Add ³⁵S-methionine to the cell culture medium and incubate to allow for incorporation into newly synthesized proteins.[5]
-
Wash the cells with PBS to remove unincorporated ³⁵S-methionine.
-
Lyse the cells using a suitable lysis buffer.
-
Precipitate the proteins using TCA.
-
Collect the precipitated proteins on filter paper and wash with ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine the EC50 for protein synthesis inhibition by analyzing the dose-response curve.
Cytotoxicity Assessment: HepG2 Cell Viability Assay
This assay evaluates the toxicity of the compound on human cells. The MTT assay is a common method for this purpose.[6][7][8]
Materials:
-
HepG2 cells
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 hours).[6]
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.[8]
-
Add the solubilization solution to dissolve the formazan crystals.[8]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the EC50 for cell toxicity from the dose-response curve.
Whole-Cell Activity: Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This assay determines the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound
-
96-well microplates
-
Resazurin or other viability indicators
Protocol:
-
Prepare a serial dilution of this compound in the 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for a period sufficient for visible growth in the control wells (typically 7-14 days).
-
Assess bacterial growth by visual inspection or by adding a viability indicator like resazurin, which changes color in the presence of metabolically active bacteria.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
In Vivo Efficacy in a Mouse Model of Tuberculosis
This experiment evaluates the therapeutic efficacy of the compound in a living organism infected with M. tuberculosis.
Materials:
-
BALB/c or other suitable mouse strain
-
M. tuberculosis Erdman or H37Rv strain
-
Aerosol infection chamber
-
This compound formulation for oral administration
-
Equipment for euthanasia and organ harvesting
-
Homogenizer
-
Middlebrook 7H10 or 7H11 agar plates
Protocol:
-
Infect mice with a low-dose aerosol of M. tuberculosis to establish a lung infection.[9]
-
After a set period to allow the infection to establish (e.g., 10 days for an acute model or several weeks for a chronic model), begin treatment with this compound.[2][3]
-
Administer the compound orally at a predetermined dose and schedule (e.g., 100 mg/kg daily for an acute model).[2][3]
-
Include a vehicle-treated control group and potentially a positive control group treated with a known anti-TB drug.
-
At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.
-
Homogenize the organs in a sterile saline solution.
-
Plate serial dilutions of the homogenates on Middlebrook agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.
-
Compare the CFU counts between the treated and control groups to assess the in vivo efficacy of the compound.
Visualizations
The following diagrams illustrate key pathways and workflows described in this guide.
Caption: Mechanism of Action of this compound.
Caption: In Vitro Screening Cascade for LeuRS Inhibitors.
Caption: Workflow for In Vivo Efficacy Testing in a Mouse Model.
References
- 1. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of novel Mycobacterium tuberculosis leucyl-tRNA synthetase inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. esmed.org [esmed.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LeuRS-IN-1 Hydrochloride in the Inhibition of Aminoacyl-tRNA Synthetases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoacyl-tRNA synthetases (aaRSs) are indispensable enzymes in protein biosynthesis, catalyzing the crucial step of attaching amino acids to their cognate tRNAs. This vital role makes them attractive targets for the development of novel antimicrobial and therapeutic agents. LeuRS-IN-1 hydrochloride has emerged as a potent and selective inhibitor of leucyl-tRNA synthetase (LeuRS), particularly from Mycobacterium tuberculosis (M.tb). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, inhibitory activity, and its impact on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction to Aminoacyl-tRNA Synthetases and this compound
Aminoacyl-tRNA synthetases ensure the fidelity of protein translation by correctly charging tRNAs with their corresponding amino acids.[1][2] This process is fundamental for cellular viability, and its inhibition can lead to the cessation of protein synthesis and subsequent cell death.[3][4] The structural differences between prokaryotic and eukaryotic aaRSs offer a window for the development of selective inhibitors with minimal off-target effects in humans.[3]
This compound is a potent, orally active inhibitor of M.tb LeuRS.[5][6] It demonstrates significant selectivity for the mycobacterial enzyme over its human cytoplasmic counterpart, highlighting its potential as a therapeutic agent against tuberculosis.[5][6][7]
Quantitative Data on the Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound have been characterized through various in vitro and cell-based assays. The key quantitative data are summarized in the tables below for easy comparison.
| Target Enzyme/Process | Parameter | Value | Reference |
| M. tuberculosis LeuRS (M.tb LeuRS) | IC50 | 0.06 µM | [5][6][7] |
| M. tuberculosis LeuRS (M.tb LeuRS) | Kd | 0.075 µM | [5][6][7] |
| Human cytoplasmic LeuRS | IC50 | 38.8 µM | [5][6][7] |
| HepG2 Protein Synthesis | EC50 | 19.6 µM | [5][6][7] |
| HepG2 Cell Toxicity (48h) | EC50 | 65.8 µM | [5][7] |
| M. tuberculosis H37Rv (in vitro) | MIC | 0.02 µg/mL | [5][7] |
| Table 1: In Vitro and Cellular Activity of this compound. |
| Animal Model | Dosing Regimen | Outcome | Reference |
| Acute Tuberculosis (TB) Mice | 100 mg/kg, orally, daily for 14 days | Reduced lung CFU value | [5][7] |
| Chronic Tuberculosis (TB) Mice | 33 mg/kg, orally, 5 days a week for 4 weeks | Reduced lung and spleen CFU values | [5][7] |
| Table 2: In Vivo Efficacy of this compound. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
LeuRS Enzyme Inhibition Assay (Representative Protocol)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against M.tb LeuRS.
Materials:
-
Purified recombinant M.tb LeuRS
-
L-Leucine
-
ATP
-
tRNALeu
-
[3H]-L-Leucine
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Scintillation cocktail and vials
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-Leucine, ATP, tRNALeu, and [3H]-L-Leucine.
-
Serially dilute this compound in DMSO and then in assay buffer to the desired concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.
-
Initiate the reaction by adding purified M.tb LeuRS to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the precipitated tRNA.
-
Wash the filters to remove unincorporated [3H]-L-Leucine.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Kd Determination (Representative Protocol)
This protocol outlines the determination of the dissociation constant (Kd) for the binding of this compound to M.tb LeuRS.
Materials:
-
Purified recombinant M.tb LeuRS
-
This compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the purified M.tb LeuRS against the ITC buffer.
-
Dissolve this compound in the same ITC buffer.
-
Degas both the protein and inhibitor solutions.
-
Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the inhibitor into the protein solution.
-
Record the heat changes associated with each injection.
-
Integrate the raw data to obtain the heat released or absorbed per injection.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, enthalpy of binding (ΔH), and stoichiometry (n).
In Vivo Efficacy in a Mouse Model of Tuberculosis (Representative Protocol)
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of chronic tuberculosis.
Materials:
-
BALB/c mice
-
Mycobacterium tuberculosis H37Rv
-
Aerosol infection chamber
-
This compound formulation for oral gavage
-
7H11 agar plates
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection.
-
After a pre-determined period (e.g., 21 days) to allow the infection to establish, randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and frequency to the treatment group. The control group receives the vehicle.
-
Monitor the health and body weight of the mice throughout the treatment period.
-
At the end of the treatment period (e.g., 4 weeks), euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.
-
Compare the CFU counts between the treated and control groups to assess the efficacy of the compound.
Cell-Based Protein Synthesis Inhibition Assay (Representative Protocol)
This protocol details a method to measure the effect of this compound on protein synthesis in a human cell line, such as HepG2.
Materials:
-
HepG2 cells
-
Complete cell culture medium
-
L-methionine-free medium
-
[35S]-methionine
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells and incubate them in L-methionine-free medium for a short period to deplete endogenous methionine.
-
Treat the cells with various concentrations of this compound for a defined time.
-
Add [35S]-methionine to each well and incubate to allow for incorporation into newly synthesized proteins.
-
Wash the cells with ice-cold PBS.
-
Precipitate the proteins by adding cold 10% TCA.
-
Wash the precipitate to remove unincorporated [35S]-methionine.
-
Solubilize the protein precipitate in a suitable buffer.
-
Measure the radioactivity of the solubilized proteins using a scintillation counter.
-
Determine the EC50 value by plotting the percentage of protein synthesis inhibition against the inhibitor concentration.
Signaling Pathways and Visualizations
Inhibition of aminoacyl-tRNA synthetases can trigger cellular stress responses and affect key signaling pathways.
mTORC1 Signaling Pathway
Leucyl-tRNA synthetase has been identified as a sensor of leucine availability and plays a role in the activation of the mammalian target of rapamycin complex 1 (mTORC1) pathway.[8] Inhibition of LeuRS can mimic leucine starvation, leading to the inactivation of mTORC1 and subsequent downstream effects on protein synthesis and cell growth.
Caption: Inhibition of LeuRS by LeuRS-IN-1 disrupts mTORC1 signaling.
p21 Signaling Pathway
The inhibition of aaRSs can lead to an accumulation of uncharged tRNAs, which can trigger the amino acid response (AAR) pathway. A key downstream effector of this pathway can be the upregulation of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.[9]
Caption: LeuRS inhibition can lead to p21-mediated cell cycle arrest.
Experimental Workflow for Investigating Signaling Effects
To investigate the direct effects of this compound on these pathways, a Western blot analysis can be performed.
Caption: Workflow for analyzing signaling pathway modulation by Western blot.
Conclusion
This compound is a promising inhibitor of M. tuberculosis leucyl-tRNA synthetase with potent in vitro and in vivo activity. Its high selectivity for the mycobacterial enzyme over the human homolog makes it an attractive candidate for further development as an anti-tuberculosis agent. The inhibition of LeuRS not only disrupts protein synthesis but also has the potential to modulate critical cellular signaling pathways such as mTORC1 and p21, which may contribute to its overall efficacy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of antimicrobial drug discovery and development, facilitating further investigation into the therapeutic potential of LeuRS inhibitors.
References
- 1. Expression and sequence analysis of the p21(WAF1/CIP1) gene in renal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Examination of the expanding pathways for the regulation of p21 expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tripod.nih.gov [tripod.nih.gov]
- 6. Reconstruction and Exploratory Analysis of mTORC1 Signaling Pathway and Its Applications to Various Diseases Using Network-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. esmed.org [esmed.org]
The Selective Targeting of Mycobacterium tuberculosis Leucyl-tRNA Synthetase by LeuRS-IN-1 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selective inhibition of Mycobacterium tuberculosis (M.tb) leucyl-tRNA synthetase (LeuRS) by LeuRS-IN-1 hydrochloride, a potent and orally active compound. Leucyl-tRNA synthetase, an essential enzyme in protein synthesis, represents a clinically validated target for novel anti-tubercular agents. The selectivity of inhibitors for the bacterial enzyme over its human counterparts is a critical determinant of their therapeutic potential, minimizing off-target effects and associated toxicities. This document provides a comprehensive summary of the quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes to facilitate a deeper understanding of this compound's mechanism of action and its promise in the development of new treatments for tuberculosis.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative view of its activity against M.tb LeuRS and human cytoplasmic LeuRS.
Table 1: In Vitro Inhibitory Activity of this compound against M.tb LeuRS
| Parameter | Value |
| IC50 | 0.06 µM[1][2][3][4] |
| Kd | 0.075 µM[1][2][3][4] |
Table 2: Selectivity Profile of this compound and a Related Benzoxaborole Inhibitor
| Enzyme Target | This compound IC50 | GSK656 IC50 |
| M.tb LeuRS | 0.06 µM[1][2][3][4] | 0.20 µM[5][6][7] |
| Human Cytoplasmic LeuRS | 38.8 µM[1][2][3][4] | 132 µM[5][6][7] |
| Human Mitochondrial LeuRS | Data Not Available | >300 µM[5][6][7] |
Table 3: Cellular Activity of this compound
| Assay | Value |
| M.tb H37Rv MIC | 0.02 µg/mL[1] |
| HepG2 Protein Synthesis EC50 | 19.6 µM[1][2][3][4] |
| HepG2 Cell Toxicity EC50 (48h) | 65.8 µM[1] |
The data clearly demonstrates that this compound is a potent inhibitor of M.tb LeuRS. A significant selectivity margin is observed when comparing its activity against the bacterial enzyme to the human cytoplasmic counterpart. While direct inhibitory data for this compound against human mitochondrial LeuRS is not publicly available, the data for the structurally related benzoxaborole, GSK656, suggests that this class of inhibitors maintains high selectivity against both human LeuRS enzymes.[5][6][7] This selectivity is crucial for a favorable safety profile in potential therapeutic applications.
Experimental Protocols
The following sections detail the methodologies employed to ascertain the quantitative data presented above.
Determination of IC50 for LeuRS Inhibition
The half-maximal inhibitory concentration (IC50) of this compound against M.tb LeuRS and human cytoplasmic LeuRS was likely determined using a radiometric filter-binding assay. This method measures the enzymatic activity of LeuRS by quantifying the amount of radiolabeled leucine that is attached to its cognate tRNA.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified LeuRS enzyme, total tRNA, and L-leucine in an appropriate buffer.
-
Inhibitor Incubation: Increasing concentrations of the inhibitor (this compound) are added to the reaction mixture and incubated for a defined period (e.g., 20 minutes) to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
Reaction Termination and Precipitation: After a specific incubation time (e.g., 7 minutes), the reaction is stopped. The enzyme and any charged tRNA are then precipitated, typically using an acid like trichloroacetic acid (TCA).
-
Quantification: The precipitate is collected on a filter, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a four-parameter logistic nonlinear regression model.[8]
Determination of Dissociation Constant (Kd) by Isothermal Titration Calorimetry (ITC)
The dissociation constant (Kd), a measure of the binding affinity between the inhibitor and the enzyme, is determined using Isothermal Titration Calorimetry (ITC). This technique directly measures the heat released or absorbed during the binding event.
Protocol:
-
Sample Preparation: The purified M.tb LeuRS enzyme is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the inhibitor solution are made into the enzyme solution.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The raw data of heat per injection is plotted against the molar ratio of the inhibitor to the enzyme. This binding isotherm is then fitted to a suitable binding model to determine the stoichiometry (n), enthalpy of binding (ΔH), and the association constant (Ka). The dissociation constant (Kd) is then calculated as the reciprocal of Ka (Kd = 1/Ka).[9][10][11]
Visualizing the Mechanism and Workflow
To better understand the context of LeuRS inhibition, the following diagrams illustrate the protein synthesis pathway in M.tb and the experimental workflow for evaluating LeuRS inhibitors.
Caption: The central role of M.tb LeuRS in protein synthesis.
Caption: Workflow for evaluating the selectivity of LeuRS inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1364683-67-9|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 10. tu-braunschweig.de [tu-braunschweig.de]
- 11. Isothermal titration calorimetry (ITC) - Physiological Chemistry - LMU Munich [physiolchemie.abi.med.uni-muenchen.de]
In Silico Modeling of LeuRS-IN-1 Hydrochloride Interactions with Mycobacterium tuberculosis Leucyl-tRNA Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucyl-tRNA synthetase (LeuRS) is a clinically validated target for the development of novel antibiotics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] LeuRS-IN-1 hydrochloride is a potent inhibitor of Mtb LeuRS, exhibiting significant promise in preclinical studies. This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions between this compound and its target enzyme. It details hypothetical binding modes based on studies of similar inhibitors, outlines standard computational protocols, and presents quantitative data in a structured format to facilitate further research and drug development efforts.
Introduction to LeuRS as a Drug Target
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code by catalyzing the attachment of specific amino acids to their cognate tRNAs.[2] Their indispensable role in protein synthesis makes them attractive targets for antimicrobial drug discovery.[3] Structural differences between prokaryotic and eukaryotic aaRSs allow for the development of selective inhibitors.[3] Mtb LeuRS, in particular, has been the focus of significant research, leading to the discovery of potent inhibitors like this compound.
This compound is a potent, orally active inhibitor of M. tuberculosis leucyl-tRNA synthetase (Mtb LeuRS).[4] It demonstrates impressive selectivity for the mycobacterial enzyme over its human cytoplasmic counterpart, a crucial characteristic for a safe therapeutic agent.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its activity against Mtb LeuRS and in cellular and in vivo models.
| Parameter | Value | Target/System | Reference |
| IC50 | 0.06 µM | M. tuberculosis LeuRS | [4] |
| Kd | 0.075 µM | M. tuberculosis LeuRS | [4] |
| IC50 | 38.8 µM | Human cytoplasmic LeuRS | [4] |
| EC50 | 19.6 µM | HepG2 protein synthesis | [4] |
| MIC | 0.02 µg/mL | M. tuberculosis H37Rv | [4] |
In Silico Modeling Workflow
The computational investigation of the this compound binding mechanism typically follows a multi-step workflow designed to predict and analyze the protein-ligand interactions at an atomic level.
Caption: A typical workflow for in silico modeling of protein-ligand interactions.
Hypothetical Binding Mode of this compound
While a specific crystal structure of this compound in complex with Mtb LeuRS is not publicly available, we can hypothesize a binding mode based on computational studies of other inhibitors targeting the aminoacyl-adenylate binding site.[1][5] Key amino acid residues identified as crucial for substrate and inhibitor binding in Mtb LeuRS include His89, Tyr93, Thr336, Leu432, Tyr435, Met441, Arg449, Asp450, and Glu660.[1][5]
A plausible interaction model would involve:
-
Hydrogen Bonding: The polar groups of this compound likely form hydrogen bonds with residues such as Arg449 and the backbone of other residues in the active site.
-
Hydrophobic Interactions: The aromatic and aliphatic moieties of the inhibitor are expected to engage in hydrophobic interactions with residues like Leu432, Tyr435, and Met441.
-
Pi-Stacking: Aromatic rings in the inhibitor could form pi-stacking interactions with aromatic residues like Tyr93 or Tyr435.
Experimental Protocols
Molecular Docking
Objective: To predict the preferred binding orientation and conformation of this compound within the Mtb LeuRS active site.
Methodology:
-
Protein Preparation:
-
The crystal structure of M. tuberculosis LeuRS is obtained from the Protein Data Bank (e.g., PDB ID: 5AGS).[5]
-
Water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added, and protonation states of ionizable residues are assigned at a physiological pH.
-
Partial charges are assigned using a force field such as CHARMM36.[6]
-
-
Ligand Preparation:
-
A 3D structure of this compound is generated using a molecular builder.
-
The ligand's geometry is optimized using a suitable method (e.g., DFT or MM).
-
Partial charges are assigned using a method like Gasteiger or AM1-BCC.
-
-
Docking Simulation:
-
A grid box is defined to encompass the known aminoacyl-adenylate binding site of LeuRS.
-
Docking is performed using software like AutoDock Vina or Glide.
-
A set number of binding poses are generated and ranked based on a scoring function that estimates the binding affinity.
-
The resulting poses are visually inspected, and the one with the best score and most plausible interactions is selected for further analysis.
-
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the predicted protein-ligand complex and analyze its dynamic behavior over time.
Methodology:
-
System Setup:
-
Force Field and Parameters:
-
Simulation Protocol:
-
Energy Minimization: The system's energy is minimized to remove steric clashes, typically using the steepest descent algorithm for a large number of steps (e.g., 50,000).[6]
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble), followed by equilibration under constant pressure (NPT ensemble). This is often done with position restraints on the protein and ligand heavy atoms, which are gradually released.
-
Production Run: A production MD simulation is run for a significant duration (e.g., 100 ns) without restraints.[6] Trajectories (atomic coordinates over time) are saved at regular intervals.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculated for the protein backbone and ligand to assess conformational stability.
-
Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of the complex.
-
LeuRS Signaling and Mechanism of Action
Inhibition of LeuRS by compounds like this compound primarily disrupts protein synthesis, leading to bacterial cell death. This is the canonical function of LeuRS. However, aminoacyl-tRNA synthetases are increasingly recognized for their non-canonical roles in various cellular processes beyond translation, including transcription regulation and signaling.[7][8]
Caption: The dual role of LeuRS and the inhibitory action of this compound.
By inhibiting the catalytic activity of LeuRS, this compound blocks the charging of tRNA-Leu, thereby halting protein synthesis and leading to bacterial death. The impact of this inhibition on the non-canonical functions of Mtb LeuRS is an area for further investigation.
Conclusion
In silico modeling provides a powerful framework for understanding the molecular interactions between this compound and its target, Mtb LeuRS. Through a combination of molecular docking and molecular dynamics simulations, researchers can predict binding modes, assess complex stability, and identify key interacting residues. This knowledge is invaluable for the structure-based design of new, even more potent, and selective inhibitors to combat tuberculosis. While the hypothetical binding model presented here is based on data from similar inhibitors, it provides a solid foundation for guiding future experimental and computational studies on this compound.
References
- 1. Probing the Molecular Basis of Aminoacyl-Adenylate Affinity With Mycobacterium tuberculosis Leucyl-tRNA Synthetase Employing Molecular Dynamics, Umbrella Sampling Simulations and Site-Directed Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crucial role of the C-terminal domain of Mycobacterium tuberculosis leucyl-tRNA synthetase in aminoacylation and editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation [mdpi.com]
- 4. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 5. Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
- 7. Noncanonical functions of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-canonical functions of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testing LeuRS-IN-1 Hydrochloride Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl-tRNA synthetase (LeuRS) is a ubiquitously expressed enzyme critical for protein synthesis. Its primary role is to ligate leucine to its cognate tRNA, a fundamental step in the translation of genetic information.[1] Beyond this canonical function, LeuRS has been identified as an intracellular leucine sensor that activates the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in various diseases, including cancer.
LeuRS-IN-1 hydrochloride is a potent inhibitor of LeuRS. Its mechanism of action involves the disruption of both the canonical and non-canonical functions of LeuRS, leading to the inhibition of protein synthesis and the suppression of mTORC1 signaling. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in a laboratory setting.
Data Summary
The following tables summarize the expected quantitative data from the described assays when testing this compound. The data is based on published results for similar LeuRS inhibitors, such as BC-LI-0186.[1][2][3]
Table 1: Cell Viability (IC50) of a LeuRS Inhibitor (BC-LI-0186) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 98[2][3] |
| H460 | Non-Small Cell Lung Cancer | 206[2][3] |
| H2228 | Non-Small Cell Lung Cancer | 55[2][3] |
| H1703 | Non-Small Cell Lung Cancer | 78[2][3] |
| HCT116 (WT) | Colorectal Cancer | 39.49 (GI50)[2][3] |
| HCT116 (mTOR S2035I) | Colorectal Cancer | 42.03 (GI50)[2][3] |
Table 2: Dose-Dependent Inhibition of mTORC1 Signaling by a LeuRS Inhibitor (BC-LI-0186)
| Concentration (µM) | Inhibition of S6K Phosphorylation |
| 0.2 | Observed[1] |
| 1.0 | Increased inhibition |
| 10.0 | Strong inhibition |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the LeuRS-mTORC1 signaling pathway and the general experimental workflows for the cell-based assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protein Synthesis Assay (SUnSET Assay)
Principle: The SUrface SEnsing of Translation (SUnSET) is a non-radioactive method to monitor global protein synthesis. It utilizes puromycin, an aminonucleoside antibiotic that mimics the 3' end of aminoacyl-tRNA, causing premature chain termination and its incorporation into nascent polypeptide chains. The puromycylated peptides can then be detected by western blotting using an anti-puromycin antibody.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Puromycin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-puromycin antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibodies
-
Western blotting equipment and reagents
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
During the last 10-30 minutes of the treatment, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a protein assay (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-puromycin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with a loading control antibody to normalize the results.
-
Quantify the band intensities to determine the relative rate of protein synthesis.
Western Blot Analysis of mTORC1 Signaling
Principle: The activity of the mTORC1 pathway can be assessed by examining the phosphorylation status of its downstream targets, such as p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Inhibition of mTORC1 by this compound will lead to a decrease in the phosphorylation of these proteins.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibodies
-
Western blotting equipment and reagents
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
Prepare samples for SDS-PAGE, separate proteins, and transfer to a membrane as described in the SUnSET assay protocol.
-
Block the membrane and incubate with the primary antibodies against the phosphorylated and total forms of S6K and 4E-BP1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the signal using an ECL substrate.
-
Re-probe with a loading control antibody for normalization.
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein to assess the inhibition of mTORC1 signaling.
References
Application Notes and Protocols for LeuRS-IN-1 Hydrochloride in Mycobacterium tuberculosis Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LeuRS-IN-1 hydrochloride is a potent and orally active inhibitor of Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS), a critical enzyme in bacterial protein synthesis.[1][2][3] By targeting LeuRS, this compound effectively disrupts the ability of Mtb to produce essential proteins, leading to the inhibition of bacterial growth. This novel mechanism of action makes it a promising candidate for the development of new anti-tubercular therapeutics, particularly in the face of rising drug resistance. These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound against M. tuberculosis.
Data Presentation
In Vitro and In Vivo Activity of this compound
| Parameter | Value | Target/Model | Reference |
| IC50 (M.tb LeuRS) | 0.06 µM | M. tuberculosis Leucyl-tRNA Synthetase | [1][2][3] |
| Kd (M.tb LeuRS) | 0.075 µM | M. tuberculosis Leucyl-tRNA Synthetase | [1][2][3] |
| MIC (M.tb H37Rv) | 0.02 µg/mL | M. tuberculosis H37Rv | [2] |
| IC50 (Human cytoplasmic LeuRS) | 38.8 µM | Human Cytoplasmic Leucyl-tRNA Synthetase | [1][2][3] |
| EC50 (HepG2 protein synthesis) | 19.6 µM | HepG2 Cells | [1][2][3] |
| EC50 (HepG2 cell toxicity, 48h) | 65.8 µM | HepG2 Cells | [2] |
| In Vivo Efficacy (Acute TB mouse model) | 100 mg/kg, daily for 14 days (oral) | Reduced lung CFU | [1][2] |
| In Vivo Efficacy (Chronic TB mouse model) | 33 mg/kg, 5 days/week for 4 weeks (oral) | Reduced lung and spleen CFU | [1][2] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis. This enzyme is responsible for attaching the amino acid leucine to its corresponding tRNA (tRNALeu), a crucial step in protein synthesis. By inhibiting LeuRS, this compound prevents the formation of leucyl-tRNALeu, thereby halting the incorporation of leucine into newly synthesized polypeptide chains and ultimately leading to bacterial cell death.
Caption: Inhibition of M. tuberculosis Leucyl-tRNA Synthetase by this compound.
Experimental Workflow
A typical workflow for evaluating a novel anti-tubercular compound like this compound involves a series of in vitro and in vivo experiments to determine its efficacy, mechanism of action, and safety profile.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol is adapted from the EUCAST broth microdilution reference method.[4]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound
-
Sterile 96-well U-shaped microtiter plates
-
Sterile deionized water
-
Glass beads
-
0.5 McFarland standard
-
Inverted mirror for reading
Procedure:
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv on Middlebrook 7H10 agar for 3-4 weeks.
-
Harvest colonies and transfer to a tube containing sterile deionized water and glass beads.
-
Vortex for 1-2 minutes to create a homogenous suspension.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of the 0.5 McFarland suspension in 7H9 broth to obtain the final inoculum of approximately 105 CFU/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in 7H9 broth in the 96-well plate to achieve the desired final concentrations (e.g., ranging from 64 µg/mL to 0.008 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted compound.
-
Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
-
Seal the plate and incubate at 37°C.
-
-
Reading and Interpretation:
-
Read the plate using an inverted mirror when visible growth is observed in the 1:100 diluted growth control well (typically after 7-14 days).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
-
Cytotoxicity Assay in Mammalian Cells
This protocol describes a standard MTT assay to assess the cytotoxicity of this compound.[3]
Materials:
-
HepG2 cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well flat-bottom plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound.
-
Include a vehicle control (media with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the media containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
In Vivo Efficacy in a Mouse Model of Tuberculosis
This is a generalized protocol for assessing the in vivo efficacy of this compound in a mouse model. Specific details may need to be optimized based on the experimental design.[1]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Mycobacterium tuberculosis Erdman strain
-
Aerosol exposure system for infection
-
This compound formulated for oral gavage
-
Middlebrook 7H11 agar plates
-
Sterile PBS
Procedure:
-
Infection:
-
Infect mice with a low dose of M. tuberculosis Erdman strain via the aerosol route to establish a lung infection.
-
-
Treatment:
-
Acute Model: 10 days post-infection, begin oral administration of this compound (e.g., 100 mg/kg) daily for 14 days.
-
Chronic Model: 21 days post-infection, begin oral administration of this compound (e.g., 33 mg/kg) 5 days a week for 4 weeks.
-
Include a vehicle control group and a positive control group (e.g., treated with a standard anti-TB drug like isoniazid).
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile PBS.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates.
-
Calculate the bacterial load (log10 CFU) in the lungs and spleen for each mouse.
-
Compare the bacterial loads between the treated groups and the vehicle control group to determine the efficacy of this compound.
-
Disclaimer: These protocols are intended for research purposes only by qualified personnel. All work with Mycobacterium tuberculosis must be conducted in a BSL-3 facility following appropriate safety guidelines. The in vivo protocol requires ethical approval from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicentre testing of the EUCAST broth microdilution reference method for MIC determination on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of LeuRS-IN-1 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
LeuRS-IN-1 hydrochloride is a potent and orally active inhibitor of leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis.[1][2] Primarily investigated for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, this compound has shown significant efficacy in murine models of the disease.[1] Its mechanism of action involves the inhibition of LeuRS, thereby disrupting protein translation within the pathogen.[3][4] Furthermore, emerging research has elucidated the role of LeuRS as an intracellular leucine sensor for the mTORC1 signaling pathway, suggesting broader potential applications for LeuRS inhibitors in other therapeutic areas, including cancer.[5][6][7]
These application notes provide detailed protocols for the in vivo dosing and administration of this compound in mice, covering oral and intravenous routes. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics and efficacy of this compound.
Quantitative Data Summary
The following tables summarize the reported pharmacokinetic parameters and efficacious dosing regimens for this compound in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) |
| Oral (p.o.) | 10 | 0.8 | 0.5 | 2.5 | 2.1 |
| Intravenous (i.v.) | 5 | 2.1 | 0.08 | 1.8 | 1.9 |
Data sourced from commercial vendor information and may require independent verification.
Table 2: Efficacious Dosing Regimens of this compound in Mouse Models of Tuberculosis
| Mouse Model | Administration Route | Dosage Regimen | Duration | Outcome |
| Acute Tuberculosis | Oral | 100 mg/kg, daily | 14 days | Reduced lung CFU |
| Chronic Tuberculosis | Oral | 33 mg/kg, 5 days/week | 4 weeks | Reduced lung and spleen CFU |
CFU: Colony Forming Units[1]
Signaling Pathway
This compound primarily targets leucyl-tRNA synthetase. In addition to its canonical role in protein synthesis, LeuRS also functions as a key intracellular sensor of leucine, a critical amino acid that activates the mTORC1 signaling pathway. By binding to RagD, a component of the Rag GTPase complex, LeuRS facilitates the translocation of mTORC1 to the lysosomal surface, a key step in its activation. Inhibition of LeuRS by compounds like LeuRS-IN-1 can therefore disrupt this signaling cascade, which is crucial for cell growth, proliferation, and survival.
Caption: LeuRS-IN-1 inhibits the mTORC1 signaling pathway.
Experimental Protocols
Preparation of this compound for In Vivo Administration
a. Oral Formulation (Suspension)
A common vehicle for oral administration of hydrophobic compounds in mice is a suspension in a mixture of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water.
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (low viscosity)
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Mortar and pestle or homogenizer
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare the vehicle solution: In a sterile beaker, dissolve 0.5 g of carboxymethylcellulose and 0.1 mL of Tween 80 in 100 mL of sterile water. Mix thoroughly until a homogenous solution is formed. This may require gentle heating and stirring.
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the calculated amount of this compound powder.
-
In a mortar, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously triturating or homogenizing until a uniform suspension is achieved.
-
Transfer the suspension to a sterile conical tube.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
b. Intravenous Formulation (Solution)
For intravenous administration, this compound should be dissolved in a sterile, isotonic solution. The solubility of the compound in aqueous solutions should be determined prior to formulation. A common vehicle is sterile saline (0.9% NaCl) or a solution containing a solubilizing agent like PEG400 and Tween 80.
-
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Polyethylene glycol 400 (PEG400) (optional, for enhancing solubility)
-
Tween 80 (optional, for enhancing solubility)
-
Sterile, pyrogen-free water for injection
-
Sterile vials
-
0.22 µm sterile filter
-
-
Procedure:
-
Determine the solubility of this compound in the chosen vehicle.
-
If using co-solvents, prepare a vehicle solution (e.g., 10% PEG400, 5% Tween 80 in sterile saline).
-
Weigh the calculated amount of this compound powder.
-
In a sterile vial, dissolve the powder in the vehicle. Use a vortex mixer or sonicator to aid dissolution.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.
-
Visually inspect the solution for any particulates before administration.
-
Administration Protocols in Mice
a. Oral Gavage
Caption: Workflow for oral gavage administration in mice.
-
Procedure:
-
Select an appropriately sized gavage needle (typically 20-22 gauge for adult mice).
-
Gently restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark this depth on the needle.
-
With the mouse held vertically, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.
-
Once the needle is at the predetermined depth, slowly administer the suspension.
-
Gently withdraw the needle in the same path it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress.
-
b. Intravenous Injection (Tail Vein)
Caption: Workflow for intravenous tail vein injection in mice.
-
Procedure:
-
Place the mouse in a suitable restraint device to secure the animal and expose the tail.
-
Warm the tail using a heat lamp or warm water bath (approximately 40°C) to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Using a 27-30 gauge needle attached to a syringe containing the this compound solution, approach one of the lateral tail veins at a shallow angle.
-
With the bevel of the needle facing upwards, insert the needle into the vein. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein and should be withdrawn.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Disclaimer
These protocols are intended as a guide and may need to be optimized for specific experimental conditions and institutional animal care and use committee (IACUC) guidelines. Researchers should have appropriate training in animal handling and administration techniques before performing these procedures. The safety and toxicity profile of this compound should be carefully considered when designing in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocon.re.kr [biocon.re.kr]
- 7. Leucyl-tRNA Synthetase Regulates Lactation and Cell Proliferation via mTOR Signaling in Dairy Cow Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Determination of the IC50 of LeuRS-IN-1 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of LeuRS-IN-1 hydrochloride against Leucyl-tRNA synthetase (LeuRS). This compound is a potent inhibitor of M. tuberculosis LeuRS (M.tb LeuRS) and is crucial for the synthesis of proteins.[1][2][3][4] The IC50 value is a critical parameter for characterizing the potency of an inhibitor. The following protocol is based on a radiometric assay that measures the aminoacylation of tRNA with a radiolabeled amino acid.
Introduction
Leucyl-tRNA synthetase (LeuRS) is a vital enzyme in all living organisms, responsible for catalyzing the attachment of leucine to its cognate tRNA molecule (tRNALeu) during protein synthesis.[5][6][7] This process, known as aminoacylation or tRNA charging, is an essential step for the translation of the genetic code into proteins.[8] this compound has been identified as a potent inhibitor of Mycobacterium tuberculosis LeuRS, making it a compound of interest in the development of novel anti-tuberculosis therapeutics.[1][2][3] It also shows inhibitory activity against human cytoplasmic LeuRS, though at a significantly higher concentration.[1][2][4] Accurate determination of its IC50 value is fundamental to understanding its inhibitory potency and selectivity.
Signaling Pathway
The canonical function of LeuRS is to ligate L-leucine to its corresponding tRNA, an ATP-dependent reaction. This is the primary pathway targeted by LeuRS inhibitors.
Caption: Canonical function of LeuRS and the inhibitory action of LeuRS-IN-1.
Principle of the IC50 Assay
The IC50 value of this compound is determined by measuring the enzymatic activity of LeuRS across a range of inhibitor concentrations. The assay quantifies the rate of aminoacylation, which is the attachment of radiolabeled [³H]-L-leucine to its cognate tRNA. The reaction mixture contains recombinant LeuRS, tRNALeu, ATP, and [³H]-L-leucine. Following the enzymatic reaction, the resulting [³H]Leu-tRNALeu is precipitated onto a filter membrane, while unincorporated [³H]-L-leucine is washed away. The radioactivity retained on the filter, which is proportional to the enzyme activity, is then measured using a scintillation counter. The IC50 is the concentration of this compound that reduces the enzyme's activity by 50% compared to an uninhibited control.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Storage Temperature |
| Recombinant M.tb LeuRS | Varies | - | -80°C |
| This compound | Varies | - | -20°C Powder |
| [³H]-L-Leucine (specific activity >50 Ci/mmol) | PerkinElmer | NET460 | -20°C |
| L-Leucine | Sigma-Aldrich | L8000 | Room Temperature |
| ATP, Disodium Salt | Sigma-Aldrich | A2383 | -20°C |
| Yeast tRNA | Sigma-Aldrich | R5636 | -20°C |
| Tris-HCl, pH 7.5 | Varies | - | Room Temperature |
| MgCl₂ | Varies | - | Room Temperature |
| KCl | Varies | - | Room Temperature |
| Dithiothreitol (DTT) | Varies | - | -20°C |
| Bovine Serum Albumin (BSA) | Varies | - | 4°C |
| Trichloroacetic Acid (TCA) | Varies | - | Room Temperature |
| Ethanol, 95% | Varies | - | Room Temperature |
| Glass Fiber Filters | Varies | - | Room Temperature |
| Scintillation Cocktail | Varies | - | Room Temperature |
| 96-well reaction plate | Varies | - | Room Temperature |
| DMSO (Anhydrous) | Varies | - | Room Temperature |
Procedure
Step 1: Preparation of Solutions
-
Assay Buffer (1X): Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 10 mM MgCl₂, and 2 mM DTT. Store at 4°C.
-
Inhibitor Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Inhibitor Dilutions: Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 100 pM). Then, dilute these DMSO stocks 1:50 in Assay Buffer for the final reaction (maintaining a final DMSO concentration of 2%).
-
Enzyme Working Solution: Dilute the recombinant LeuRS enzyme in Assay Buffer to the desired final concentration (e.g., 50 nM). Keep on ice.
-
Substrate Mix: Prepare a master mix containing ATP, L-Leucine, [³H]-L-Leucine, and tRNALeu in Assay Buffer. The final concentrations in the reaction should be optimized but can start with the values in Table 2.
Step 2: Enzyme Inhibition Assay
-
Add 5 µL of the diluted this compound solutions (or DMSO for the 100% activity control) to the wells of a 96-well plate. Add Assay Buffer for the 0% activity control (background).
-
Add 10 µL of the Enzyme Working Solution to all wells except the background control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the Substrate Mix to all wells. The final reaction volume is 25 µL.
-
Incubate the reaction plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.
Step 3: Precipitation and Scintillation Counting
-
Incubate the plate on ice for 30 minutes to allow the tRNA to precipitate.
-
Transfer the contents of each well onto a glass fiber filter using a vacuum manifold.
-
Wash each filter three times with 1 mL of ice-cold 5% TCA.
-
Wash each filter once with 1 mL of ice-cold 95% ethanol.
-
Dry the filters completely under a heat lamp or in an oven.
-
Place each dry filter into a scintillation vial, add 4 mL of scintillation cocktail, and cap securely.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Percent Inhibition:
-
Average the CPM values for the duplicate or triplicate wells.
-
Subtract the average background CPM (0% activity control) from all other values.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (CPM_inhibitor / CPM_no_inhibitor))
-
-
Determine IC50:
-
Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
-
Data Presentation
Table 2: Summary of Reaction Conditions
| Parameter | Final Concentration/Value |
| Reaction Volume | 25 µL |
| Recombinant M.tb LeuRS | 25 nM |
| Tris-HCl, pH 7.5 | 50 mM |
| KCl | 20 mM |
| MgCl₂ | 10 mM |
| DTT | 2 mM |
| ATP | 4 mM |
| tRNALeu | 2.5 mg/mL |
| [³H]-L-Leucine | 0.5 µM |
| This compound | 0.1 nM to 100 µM |
| DMSO | 2% (v/v) |
| Pre-incubation Time (Inhibitor + Enzyme) | 15 minutes |
| Reaction Incubation Time | 20 minutes |
| Reaction Temperature | 37°C |
Experimental Workflow
Caption: Workflow for the determination of the IC50 of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 1364683-67-9|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Archaeal-like leucyl-tRNA Synthetase [aars.online]
- 6. What are LeuRS inhibitors and how do they work? [synapse.patsnap.com]
- 7. Leucyl-tRNA synthetase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for LeuRS-IN-1 Hydrochloride in Tuberculosis Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of LeuRS-IN-1 hydrochloride, a potent and orally active inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase (M.tb LeuRS). This document details its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays relevant to tuberculosis drug discovery.
Introduction
Leucyl-tRNA synthetase (LeuRS) is an essential enzyme responsible for charging tRNALeu with its cognate amino acid, leucine, a critical step in protein synthesis.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents with new mechanisms of action.[1] LeuRS has been validated as an attractive target for the development of new antibiotics. This compound is a novel small molecule inhibitor that specifically targets M.tb LeuRS, demonstrating potent bactericidal activity.
Mechanism of Action
This compound belongs to the oxaborole class of compounds and employs a unique "oxaborole tRNA-trapping" (OBORT) mechanism.[1] The boron atom in the oxaborole ring forms a stable covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This trapping of the tRNA in a non-productive state effectively inhibits protein synthesis, leading to bacterial cell death.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, demonstrating its potency and selectivity.
| Parameter | Target/System | Value | Reference |
| IC50 | M.tb LeuRS | 0.06 µM | [2][3][4] |
| Kd | M.tb LeuRS | 0.075 µM | [2][3][4] |
| MIC | M.tb H37Rv | 0.02 µg/mL | [2][4] |
| IC50 | Human cytoplasmic LeuRS | 38.8 µM | [2][3][4] |
| EC50 | HepG2 Protein Synthesis | 19.6 µM | [2][3][4] |
| EC50 | HepG2 Cell Toxicity (48h) | 65.8 µM | [2][4] |
| In Vivo Efficacy | Acute TB Mouse Model (100 mg/kg, oral, daily for 14 days) | Reduction in lung CFU | [2][4] |
| In Vivo Efficacy | Chronic TB Mouse Model (33 mg/kg, oral, 5 days/week for 4 weeks) | Reduction in lung and spleen CFU | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.
M.tb LeuRS Enzyme Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the M.tb LeuRS enzyme activity (IC50).
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT).
-
Prepare stock solutions of M.tb LeuRS enzyme, total tRNA from E. coli (as a source of tRNALeu), 14C-labeled L-leucine, and ATP in the reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in the reaction buffer.
-
-
Assay Procedure:
-
In a microplate, combine the M.tb LeuRS enzyme, tRNA, and 14C-L-leucine.
-
Add varying concentrations of this compound to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Incubate the plate at room temperature for 20 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the aminoacylation reaction by adding a solution of ATP (final concentration typically 4 mM).
-
Allow the reaction to proceed for a set time (e.g., 7 minutes) at 37°C.
-
Stop the reaction by adding a precipitating agent, such as trichloroacetic acid (TCA).
-
-
Quantification and Data Analysis:
-
Transfer the reaction mixture to a filter membrane to capture the precipitated tRNA.
-
Wash the filter to remove unincorporated 14C-L-leucine.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic nonlinear regression model.
-
Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
This assay determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Workflow:
Protocol:
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
-
Plate Preparation:
-
In a 96-well microplate, prepare two-fold serial dilutions of this compound in 7H9 broth.
-
Include a drug-free control (vehicle only) and a sterility control (medium only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared M. tuberculosis suspension.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria.
-
Growth can be assessed visually or by using a growth indicator such as resazurin.
-
In Vivo Efficacy in a Mouse Model of Tuberculosis
This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound in a mouse model of acute or chronic tuberculosis infection.
Workflow:
References
- 1. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]
Application Notes and Protocols for Studying Protein Synthesis Inhibition with LeuRS-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LeuRS-IN-1 hydrochloride is a potent inhibitor of Leucyl-tRNA synthetase (LeuRS), a critical enzyme in the initiation of protein synthesis.[1][2] LeuRS is responsible for charging leucine, an essential amino acid, to its cognate tRNA, a fundamental step in the translation process.[1][2] By inhibiting LeuRS, this compound effectively blocks the incorporation of leucine into nascent polypeptide chains, leading to a global shutdown of protein synthesis.[2] Beyond its canonical role, LeuRS also acts as a key intracellular leucine sensor, linking amino acid availability to the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. This document provides detailed protocols and application notes for utilizing this compound to study protein synthesis inhibition and its downstream cellular effects.
Mechanism of Action
Leucyl-tRNA synthetase (LeuRS) plays a dual role in the cell. Its primary, canonical function is the ATP-dependent ligation of leucine to its specific tRNA (tRNA-Leu). This aminoacylated tRNA is then delivered to the ribosome for protein synthesis. This compound is a competitive inhibitor that binds to the active site of LeuRS, preventing the binding of leucine and thereby inhibiting the formation of Leu-tRNA-Leu.[2]
In its non-canonical role, LeuRS acts as a sensor of intracellular leucine levels, directly influencing the mTORC1 signaling pathway. In the presence of sufficient leucine, LeuRS binds to the RagD GTPase, a component of the Rag GTPase heterodimer, which is essential for the activation of mTORC1 at the lysosomal surface. By inhibiting LeuRS, this compound can disrupt this interaction, leading to the downregulation of mTORC1 signaling, even in the presence of ample nutrients.
Data Presentation
The following tables summarize key quantitative data for this compound and provide a template for presenting experimental results.
Table 1: Inhibitory Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | M. tuberculosis LeuRS | Data not available | |
| EC50 | HepG2 Protein Synthesis | Data not available | |
| GI50 | U2OS (Cell Viability) | 66.8 µM (for a similar LeuRS inhibitor, compound 2) | [3] |
| GI50 | SKOV3 (Cell Viability) | Data not available |
Table 2: Dose-Response of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Cell Line: [Specify] % Viability (Mean ± SD) | Cell Line: [Specify] % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± [value] | 100 ± [value] |
| [Conc. 1] | [value] ± [value] | [value] ± [value] |
| [Conc. 2] | [value] ± [value] | [value] ± [value] |
| [Conc. 3] | [value] ± [value] | [value] ± [value] |
| [Conc. 4] | [value] ± [value] | [value] ± [value] |
| [Conc. 5] | [value] ± [value] | [value] ± [value] |
Table 3: Dose-Response of this compound on Global Protein Synthesis (Puromycin Assay)
| Concentration (µM) | Cell Line: [Specify] % Protein Synthesis (Mean ± SD) | Cell Line: [Specify] % Protein Synthesis (Mean ± SD) |
| 0 (Vehicle) | 100 ± [value] | 100 ± [value] |
| [Conc. 1] | [value] ± [value] | [value] ± [value] |
| [Conc. 2] | [value] ± [value] | [value] ± [value] |
| [Conc. 3] | [value] ± [value] | [value] ± [value] |
| [Conc. 4] | [value] ± [value] | [value] ± [value] |
| [Conc. 5] | [value] ± [value] | [value] ± [value] |
Table 4: Effect of this compound on mTORC1 Signaling Pathway (Western Blot Densitometry)
| Treatment | p-S6K1 (T389) / Total S6K1 (Fold Change) | p-4E-BP1 (T37/46) / Total 4E-BP1 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| LeuRS-IN-1 HCl [Conc. 1] | [value] | [value] |
| LeuRS-IN-1 HCl [Conc. 2] | [value] | [value] |
| Positive Control (e.g., Rapamycin) | [value] | [value] |
Experimental Protocols & Visualizations
A logical experimental workflow is crucial for comprehensively studying the effects of this compound. The following diagram illustrates a recommended approach:
Caption: A typical experimental workflow for characterizing this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the concentration range at which this compound exhibits cytotoxic effects.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve to determine the GI50 (concentration that inhibits cell growth by 50%).
Protocol 2: Global Protein Synthesis (Puromycin) Assay
This assay directly measures the rate of new protein synthesis by detecting the incorporation of puromycin, a tRNA analog, into nascent polypeptide chains.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Puromycin solution (10 mg/mL in water)
-
Cycloheximide (optional, as a positive control for protein synthesis inhibition)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and western blotting apparatus
-
Anti-puromycin antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various non-toxic concentrations of this compound (determined from the MTT assay) for the desired time (e.g., 2, 4, or 6 hours).
-
Puromycin Labeling: Add puromycin to each well at a final concentration of 1-10 µg/mL. Incubate for 10-30 minutes at 37°C.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the anti-puromycin antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate. g. Strip and re-probe the membrane with a loading control antibody.
-
Data Analysis: Perform densitometric analysis of the puromycin signal and normalize it to the loading control. Calculate the percentage of protein synthesis inhibition relative to the vehicle-treated control.
Protocol 3: mTORC1 Signaling Pathway Analysis (Western Blot)
This protocol assesses the impact of this compound on the mTORC1 signaling pathway by measuring the phosphorylation status of its key downstream effectors, S6K1 and 4E-BP1.
Caption: this compound inhibits mTORC1 signaling.
Materials:
-
Same as for the Puromycin Assay, with the addition of:
-
Phospho-specific antibodies: p-S6K1 (Thr389), p-4E-BP1 (Thr37/46)
-
Total protein antibodies: S6K1, 4E-BP1
Procedure:
-
Cell Treatment and Lysis: Follow steps 1 and 3 from the Puromycin Assay protocol. It is recommended to use concentrations of this compound that showed significant protein synthesis inhibition.
-
Protein Quantification and Western Blotting: Follow steps 4 and 5 from the Puromycin Assay protocol.
-
Antibody Incubation: a. Incubate separate membranes with primary antibodies against p-S6K1, p-4E-BP1, total S6K1, total 4E-BP1, and a loading control overnight at 4°C. b. Proceed with secondary antibody incubation and detection as described previously.
-
Data Analysis: Perform densitometric analysis for each phosphorylated and total protein, normalizing to the loading control. Calculate the ratio of phosphorylated to total protein for S6K1 and 4E-BP1. Express the results as a fold change relative to the vehicle-treated control.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in MTT assay | Uneven cell seeding, edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding. Fill the outer wells with sterile PBS or medium to minimize evaporation. |
| No puromycin signal | Puromycin concentration too low or incubation time too short. Antibody not working. | Optimize puromycin concentration (1-10 µg/mL) and incubation time (10-30 min). Run a positive control with a known protein synthesis inducer. |
| Weak or no signal in Western blot | Insufficient protein loading, poor antibody quality, or incorrect transfer. | Ensure accurate protein quantification and load sufficient protein (20-30 µg). Use validated antibodies and optimize transfer conditions. |
| Inconsistent phosphorylation signals | Cell stress during lysis, phosphatase activity. | Perform lysis on ice and use fresh protease and phosphatase inhibitors. |
Conclusion
This compound is a valuable tool for investigating the role of Leucyl-tRNA synthetase in protein synthesis and cell signaling. The protocols outlined in these application notes provide a comprehensive framework for characterizing its effects on cell viability, global protein synthesis, and the mTORC1 pathway. By following a systematic experimental workflow, researchers can gain valuable insights into the cellular consequences of LeuRS inhibition, aiding in the development of novel therapeutics targeting this essential enzyme.
References
- 1. Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. A human leucyl-tRNA synthetase as an anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of LeuRS-IN-1 Hydrochloride on Bacterial Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the in vitro effect of LeuRS-IN-1 hydrochloride, a potent inhibitor of leucyl-tRNA synthetase, on bacterial growth. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to aid in the design and execution of relevant assays.
Introduction
This compound is an inhibitor of leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching leucine to its cognate tRNA during protein synthesis.[1][2] Inhibition of this process disrupts protein production, leading to the cessation of bacterial growth. This mechanism of action makes LeuRS an attractive target for the development of novel antibacterial agents. This document outlines the procedures for evaluating the antibacterial efficacy of this compound.
Mechanism of Action
Leucyl-tRNA synthetase is a critical enzyme in the translation process of all living organisms. By catalyzing the aminoacylation of tRNA with leucine, it ensures the correct incorporation of this amino acid into nascent polypeptide chains. This compound specifically targets and inhibits the bacterial LeuRS, leading to a depletion of charged leucyl-tRNA and subsequent arrest of protein synthesis and bacterial growth.
Figure 1: Simplified signaling pathway of LeuRS inhibition.
Data Presentation
Quantitative data on the antibacterial activity of this compound should be summarized in a clear and structured table. The primary metric for antibacterial potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
Table 1: In Vitro Antibacterial Activity of this compound (MIC in µg/mL)
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |
| Mycobacterium tuberculosis H37Rv | N/A | 27294 | 0.02[1][2] |
| Staphylococcus aureus | Positive | 29213 | [Data not publicly available] |
| Escherichia coli | Negative | 25922 | [Data not publicly available] |
| Pseudomonas aeruginosa | Negative | 27853 | [Data not publicly available] |
| Enterococcus faecalis | Positive | 29212 | [Data not publicly available] |
| Klebsiella pneumoniae | Negative | 700603 | [Data not publicly available] |
| Streptococcus pneumoniae | Positive | 49619 | [Data not publicly available] |
Note: The MIC values for the listed Gram-positive and Gram-negative bacteria are not currently available in the public domain and are included for illustrative purposes to guide researchers in their data presentation.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in 100% DMSO to a final concentration of 10 mg/mL.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest
-
Sterile 96-well microtiter plates
-
Sterile DMSO
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Incubator
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
In the first column of a 96-well plate, prepare the highest desired concentration of this compound by diluting the stock solution in CAMHB. Ensure the final DMSO concentration does not exceed 1% (v/v) as higher concentrations can inhibit bacterial growth.
-
Perform a 2-fold serial dilution by transferring 100 µL from each well to the next, from column 1 to column 10.
-
Column 11 should serve as a positive control (bacterial culture in CAMHB with 1% DMSO).
-
Column 12 should serve as a negative control (CAMHB only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to column 11.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the well is clear).
-
Figure 2: Experimental workflow for MIC determination.
Bacterial Growth Curve Assay
This assay measures the effect of different concentrations of this compound on the growth kinetics of a bacterial strain.
Materials:
-
Same as for the MIC assay.
Protocol:
-
Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol.
-
In a 96-well plate, add 180 µL of the diluted bacterial suspension to each well.
-
Add 20 µL of this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC) to the wells. Include a positive control (no compound) and a negative control (media only).
-
-
Measurement:
-
Place the microtiter plate in a plate reader capable of incubating at 37°C and measuring optical density (OD) at 600 nm.
-
Measure the OD₆₀₀ every 30-60 minutes for up to 24 hours.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time for each concentration of this compound. This will generate growth curves that illustrate the inhibitory effect of the compound over time.
-
Conclusion
These application notes provide a framework for the systematic evaluation of the antibacterial properties of this compound. Adherence to these standardized protocols will ensure the generation of reproducible and comparable data, which is essential for the assessment of this compound as a potential antibacterial agent. Further studies are warranted to determine the full spectrum of activity of this compound against a wider range of clinically relevant bacterial pathogens.
References
Assessing the Cellular Activity of LeuRS-IN-1 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LeuRS-IN-1 hydrochloride is a potent inhibitor of Leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis.[1] This document provides detailed application notes and protocols for assessing the activity of this compound in cell lysates. The methodologies described herein are designed to enable researchers to effectively evaluate the inhibitor's impact on LeuRS enzymatic activity, overall protein synthesis, and downstream signaling pathways.
Leucyl-tRNA synthetase is responsible for attaching leucine to its cognate tRNA, a crucial step in the translation of genetic information into proteins.[2][3] Inhibition of LeuRS leads to a depletion of leucyl-tRNA, subsequently halting protein synthesis and impacting cellular growth and proliferation.[2] This makes LeuRS an attractive target for the development of novel therapeutics. This compound has demonstrated inhibitory activity against both bacterial and human cytoplasmic LeuRS, making it a valuable tool for studying the roles of LeuRS in various biological processes.[1]
These protocols will guide users through:
-
A direct enzymatic assay to quantify the inhibitory effect of this compound on LeuRS activity.
-
A cell-based assay to measure the impact of the inhibitor on global protein synthesis.
-
An analysis of the downstream effects on the mTOR signaling pathway, a key regulator of cell growth and metabolism that is sensitive to amino acid availability.[4]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Line/System |
| M. tuberculosis LeuRS | IC50 | 0.06 µM | Enzyme Assay |
| M. tuberculosis LeuRS | Kd | 0.075 µM | Enzyme Assay |
| Human cytoplasmic LeuRS | IC50 | 38.8 µM | Enzyme Assay |
| Protein Synthesis | EC50 | 19.6 µM | HepG2 cells |
Source: MedchemExpress.com.[1]
Experimental Protocols
Direct Assessment of LeuRS Activity using a Pyrophosphate Detection Assay
This assay quantifies the activity of LeuRS by measuring the amount of pyrophosphate (PPi) produced during the aminoacylation reaction. The reaction is coupled with an inorganic pyrophosphatase, which hydrolyzes PPi to two molecules of inorganic phosphate (Pi). The resulting Pi is then detected colorimetrically using a malachite green-based reagent.[5][6][7]
Workflow for LeuRS Activity Assay
Caption: Workflow for the pyrophosphate-based LeuRS activity assay.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA or Bradford)[8]
-
Recombinant human LeuRS (or cell lysate containing LeuRS)
-
L-Leucine
-
ATP
-
Total tRNA
-
This compound
-
Inorganic Pyrophosphatase
-
Malachite Green Phosphate Assay Kit[9]
-
96-well microplate
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired density.
-
Lyse the cells using a suitable lysis buffer and collect the supernatant.
-
Determine the total protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl2, and KCl.
-
In a 96-well plate, add the reaction buffer, L-leucine, ATP, and total tRNA.
-
Add varying concentrations of this compound to the appropriate wells.
-
Add the cell lysate (containing LeuRS) to each well to initiate the reaction. Include a no-inhibitor control.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Pyrophosphate Detection:
-
Add inorganic pyrophosphatase to each well and incubate for an additional 10 minutes at 37°C to convert PPi to Pi.
-
Add the malachite green reagent to each well and incubate at room temperature for 20 minutes.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without lysate) from all readings.
-
Calculate the percentage of LeuRS inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Measurement of Global Protein Synthesis using O-Propargyl-puromycin (OP-Puro)
This method assesses the rate of global protein synthesis by measuring the incorporation of O-Propargyl-puromycin (OP-Puro), a puromycin analog, into newly synthesized polypeptide chains.[10][11][12][13] The incorporated OP-Puro is then detected via a click chemistry reaction with a fluorescently labeled azide, and the fluorescence can be quantified.[10][11][12][13]
Workflow for OP-Puro Protein Synthesis Assay
Caption: Workflow for the OP-Puro global protein synthesis assay.
Materials:
-
Cell culture medium
-
This compound
-
O-Propargyl-puromycin (OP-Puro)
-
Fixation and permeabilization buffers
-
Click chemistry reaction components (fluorescent azide, copper catalyst, reducing agent)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time. Include a vehicle-only control.
-
-
OP-Puro Labeling:
-
Add OP-Puro to the cell culture medium at a final concentration of 20-50 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Harvest the cells and wash with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with a saponin-based buffer.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail containing the fluorescent azide, copper catalyst, and reducing agent according to the manufacturer's instructions.
-
Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Analysis:
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or visualize by fluorescence microscopy.
-
-
Data Analysis:
-
For flow cytometry data, quantify the mean fluorescence intensity for each treatment condition.
-
For microscopy, capture images and quantify the fluorescence intensity per cell.
-
Normalize the data to the vehicle-only control to determine the percentage of protein synthesis inhibition.
-
Calculate the EC50 value from the dose-response curve.
-
Western Blot Analysis of the mTOR Signaling Pathway
Inhibition of LeuRS can mimic leucine deprivation, which is known to suppress the mTORC1 signaling pathway.[4] This can be assessed by examining the phosphorylation status of key downstream targets of mTORC1, such as p70 S6 Kinase (S6K) and ribosomal protein S6 (S6).[14][15]
Leucine Sensing and mTORC1 Signaling Pathway
Caption: Simplified diagram of the LeuRS-mTORC1 signaling pathway.
Materials:
-
Cell lysis buffer supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in the OP-Puro assay.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated protein to total protein for each target.
-
Normalize these ratios to the loading control (GAPDH or β-actin).
-
Compare the phosphorylation status of the mTOR pathway components in treated versus untreated cells.
-
By following these detailed protocols, researchers can effectively characterize the cellular activity of this compound and gain valuable insights into its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abyntek.com [abyntek.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helabucb.weebly.com [helabucb.weebly.com]
- 12. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]
- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mTOR Antibodies | Antibodies.com [antibodies.com]
- 17. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 18. mTOR Antibody | Cell Signaling Technology [cellsignal.com]
- 19. biocompare.com [biocompare.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Application Notes and Protocols for LeuRS-IN-1 Hydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of LeuRS-IN-1 hydrochloride, a potent inhibitor of leucyl-tRNA synthetase. The information herein is intended to ensure accurate and reproducible experimental results.
Compound Information
This compound is a small molecule inhibitor targeting leucyl-tRNA synthetase (LeuRS), particularly effective against Mycobacterium tuberculosis LeuRS.[1][2][3][4] Proper handling and preparation of this compound are crucial for maintaining its stability and efficacy in experimental settings.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄BCl₂NO₃ | [1][3] |
| Molecular Weight | 277.94 g/mol | [1][3] |
| Physical Appearance | Solid powder | |
| Purity | ≥98% (or as specified by supplier) |
Storage and Stability
Proper storage is critical to prevent degradation of the compound.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 2 years | [1] |
| In DMSO | 4°C | 2 weeks | [1] |
| In DMSO | -80°C | 6 months | [1] |
Safety Precautions
Before handling this compound, it is essential to read the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.
Key safety considerations:
-
Avoid inhalation of the powder.[5]
-
Prevent contact with eyes and skin.[5]
-
Handle the compound in a well-ventilated area or a chemical fume hood.[5]
-
This compound is harmful if swallowed and is very toxic to aquatic life.[5]
Experimental Protocols
The following protocol outlines the steps for preparing a stock solution of this compound. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation due to its broad compatibility with organic small molecules.
Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Sonicator
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing the stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Step-by-Step Protocol for a 10 mM Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution, a commonly used concentration for initial experiments.
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound (MW = 277.94 g/mol ) is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 277.94 g/mol x 1000 mg/g = 2.78 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 2.78 mg of this compound powder using a calibrated analytical balance. For quantities this small, it is often more practical to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 2.78 mg to make a 10 mM solution).
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1] For short-term use, aliquots can be stored at 4°C for up to two weeks.[1]
-
Preparation of Working Solutions
For most in vitro experiments, the DMSO stock solution will need to be further diluted into an aqueous buffer or cell culture medium to achieve the final desired experimental concentration.
Important Considerations:
-
The final concentration of DMSO in the experimental medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity to cells.
-
To prevent precipitation of the compound, it is advisable to perform serial dilutions of the stock solution in the experimental buffer or medium. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous solution.
Signaling Pathway Context
LeuRS-IN-1 inhibits the function of leucyl-tRNA synthetase, a crucial enzyme in protein synthesis. This inhibition disrupts the charging of tRNA with leucine, thereby halting protein translation.
Caption: Inhibition of Protein Synthesis by this compound.
References
Troubleshooting & Optimization
LeuRS-IN-1 hydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LeuRS-IN-1 hydrochloride, with a focus on addressing solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Leucyl-tRNA synthetase (LeuRS).[1][2][3] LeuRS is a crucial enzyme in protein synthesis, responsible for attaching the amino acid leucine to its corresponding tRNA molecule.[4] By inhibiting LeuRS, this compound disrupts protein synthesis, which can lead to the cessation of cell growth and division.[4] This mechanism makes it a subject of interest for developing novel antibiotics and anticancer agents.[4]
Q2: What is the known solubility of this compound?
Q3: I observed precipitation when diluting my DMSO stock of this compound into my aqueous cell culture medium. Is this expected?
A3: Yes, this is a common issue. Precipitation can occur when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. This is often referred to as "crashing out" of solution.
Q4: How should I prepare aqueous working solutions of this compound to minimize precipitation?
A4: The recommended method is to first prepare a high-concentration stock solution in 100% DMSO. For aqueous working solutions, this DMSO stock should be serially diluted in the desired aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing to facilitate mixing and reduce the chances of immediate precipitation. The final concentration of DMSO in the working solution should be kept as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts in biological assays.
Q5: What is the stability of this compound in solution?
A5: The stability of this compound in powder form is at least two years when stored at -20°C. In DMSO, it is stable for up to two weeks at 4°C and for six months at -80°C.[1][2] The stability of hydrochloride salts in aqueous solutions can be pH-dependent.[5] It is recommended to prepare fresh aqueous solutions daily and avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This guide provides systematic steps to address precipitation issues encountered when preparing aqueous solutions of this compound.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | The intrinsic solubility of this compound in the aqueous buffer at the target concentration is exceeded. |
| Solution Preparation Technique | Rapid addition of the DMSO stock to the aqueous buffer can cause localized high concentrations, leading to precipitation. |
| pH of the Aqueous Buffer | The solubility of hydrochloride salts can be highly dependent on the pH of the solution.[5] |
| Buffer Composition | Components of the buffer system may interact with the compound, reducing its solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 277.94 g/mol ).[1]
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but be cautious of potential degradation.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[1][2]
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
-
Pre-warm Buffer: Bring the desired aqueous buffer (e.g., PBS, cell culture medium) to room temperature or 37°C.
-
Initial Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the DMSO stock in DMSO.
-
Final Dilution: While vortexing the aqueous buffer, add the DMSO stock solution dropwise to the buffer. This gradual addition helps to prevent localized supersaturation and precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific experiment (typically <0.5%).
-
Visual Inspection: After preparation, visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
Data Presentation
Table 1: Solubility and Storage Information for this compound
| Parameter | Information | Source(s) |
| Molecular Weight | 277.94 g/mol | [1] |
| Solubility in DMSO | Soluble | [1][2] |
| Aqueous Solubility | Data not readily available; may be limited and pH-dependent. | [5] |
| Storage (Powder) | 2 years at -20°C | [1][2] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [1][2] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended workflow for preparing solutions.
References
Technical Support Center: Optimizing LeuRS-IN-1 Hydrochloride for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of LeuRS-IN-1 hydrochloride in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of leucyl-tRNA synthetase (LeuRS).[1] It primarily targets the M. tuberculosis LeuRS but also inhibits human cytoplasmic LeuRS at higher concentrations.[1] LeuRS is a crucial enzyme that attaches the amino acid leucine to its corresponding tRNA, a vital step in protein synthesis. By inhibiting LeuRS, this compound disrupts protein synthesis.[1] Additionally, LeuRS acts as a leucine sensor for the mTORC1 signaling pathway.[2][3] Inhibition of LeuRS can, therefore, also impact this pathway, which is a central regulator of cell growth, proliferation, and metabolism.[3][4]
Q2: What is a typical starting concentration range for this compound in cell culture?
A typical starting concentration for in vitro experiments can be guided by its known IC50 and EC50 values. For instance, in HepG2 cells, the EC50 for protein synthesis inhibition is 19.6 µM, and it induces cytotoxicity with an EC50 of 65.8 µM after 48 hours of treatment.[1] Therefore, a concentration range of 1 µM to 100 µM is a reasonable starting point for most cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to create a concentrated stock, for example, 10 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Problem 1: Compound Precipitation in Culture Medium
Possible Cause: The aqueous solubility of this compound is limited, and adding a concentrated DMSO stock directly to the aqueous culture medium can cause it to precipitate.
Solution:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final volume of complete media.
-
Increase Final DMSO Concentration: If your cells can tolerate it, you might slightly increase the final DMSO concentration (e.g., up to 0.5%). Always test the tolerance of your specific cell line to DMSO.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help to keep it in solution.
-
Vortexing: Ensure thorough mixing by gently vortexing or inverting the tube immediately after adding the compound to the medium.
Problem 2: High Variability in Experimental Replicates
Possible Cause: Inconsistent results between wells or experiments can arise from several factors, including uneven cell seeding, inconsistent compound concentration, or edge effects in the multi-well plate.
Solution:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a forward-backward and side-to-side motion to ensure an even distribution of cells across the well bottom. Avoid swirling, which can cause cells to accumulate at the edges.
-
Compound Addition: Prepare a master mix of the medium containing this compound at the final desired concentration and then add this master mix to all treatment wells. This ensures each well receives the same concentration.
-
Plate Layout: To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill these wells with sterile PBS or culture medium to maintain humidity.
-
Incubation Time: Use a consistent incubation time for all experiments.
Problem 3: No Observed Effect at Expected Concentrations
Possible Cause: The lack of a response could be due to several factors, including compound inactivity, incorrect concentration, or cell line resistance.
Solution:
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.
-
Concentration Range: Your initial concentration range may be too low for your specific cell line. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 200 µM), while carefully monitoring for signs of general cytotoxicity.
-
Positive Control: Include a positive control for the expected downstream effect. For example, if you are assessing the impact on mTORC1 signaling, you could use a known mTOR inhibitor like rapamycin as a positive control.
-
Cell Line Characteristics: Some cell lines may be inherently resistant to the effects of LeuRS inhibition. You may need to try a different cell line or investigate the underlying resistance mechanisms.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using an MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO
-
Chosen cancer cell line (e.g., HepG2)[6]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for HepG2) in 100 µL of complete medium.[6]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium from your DMSO stock. For example, create 2X concentrations of 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, and 1.56 µM.
-
Also, prepare a 2X vehicle control (medium with the same DMSO concentration as your highest compound concentration).
-
Carefully remove 100 µL of the medium from each well and add 100 µL of the 2X compound dilutions or vehicle control to the appropriate wells. This will result in final concentrations of 100 µM, 50 µM, etc.
-
Incubate the plate for the desired time period (e.g., 48 hours).[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
| Parameter | Recommended Value/Range |
| Cell Line | HepG2 (or other relevant cell line) |
| Seeding Density | 5,000 - 10,000 cells/well |
| LeuRS-IN-1 HCl Conc. | 0 - 100 µM (initial range) |
| Incubation Time | 48 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Wavelength | 570 nm |
Protocol 2: Western Blot Analysis of mTORC1 Pathway Inhibition
This protocol describes how to assess the effect of this compound on the mTORC1 signaling pathway by measuring the phosphorylation of its downstream targets, S6 Kinase (S6K) and 4E-BP1.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., based on your MTT assay results) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
-
| Parameter | Recommended Condition |
| Cell Seeding | 70-80% confluency in 6-well plates |
| Treatment Time | 2 - 24 hours |
| Primary Antibody Dilution | As per manufacturer's recommendation |
| Loading Control | GAPDH or β-actin |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: LeuRS-IN-1 HCl inhibits the mTORC1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arginine and Leucine regulate p70 S6 kinase and 4E-BP1 in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting LRH-1 in hepatoblastoma cell lines causes decreased proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in LeuRS-IN-1 hydrochloride assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using LeuRS-IN-1 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3][4] It specifically targets the LeuRS of Mycobacterium tuberculosis (M.tb) with high affinity.[1][2][3][4] The LeuRS enzyme is responsible for attaching the amino acid leucine to its corresponding tRNA molecule, a critical step for incorporating leucine into newly synthesized proteins.[5][6] By inhibiting this process, this compound effectively halts protein synthesis.
Beyond its role in protein synthesis, LeuRS also acts as a sensor for intracellular leucine concentrations. When leucine is abundant, LeuRS activates the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway, a central regulator of cell growth and proliferation.[7][8] Therefore, inhibition of LeuRS can also lead to the downregulation of the mTORC1 pathway.
Q2: What is the selectivity profile of this compound?
This compound shows significant selectivity for the M. tuberculosis LeuRS enzyme over its human counterpart. This selectivity is crucial for its potential as an antimicrobial agent, as it minimizes effects on the host's cellular machinery.[6] Quantitative data highlights this difference in potency.
Q3: My inhibitory results are inconsistent between experiments. What could be the cause?
Inconsistent results in enzyme inhibition assays can stem from several factors:
-
Compound Stability: this compound has limited stability once dissolved. Stock solutions in DMSO are stable for approximately 2 weeks at 4°C and 6 months at -80°C.[1][4] Ensure you are using freshly prepared dilutions from a properly stored stock.
-
Assay Conditions: Minor variations in pH, temperature, or incubation time can significantly impact enzyme kinetics and inhibitor potency. Standardize these parameters across all experiments.
-
Substrate Depletion: In enzymatic assays, the reaction rate may slow down simply because the substrate is being consumed.[9] Ensure your measurements are taken during the initial linear phase of the reaction.
-
Reagent Quality: The purity and concentration of the enzyme, substrates, and cofactors are critical. Verify the quality of all reagents.
-
Culture Conditions (Cell-based assays): For experiments in cell lines, factors like cell density, passage number, and media composition can alter cellular response to inhibitors.[10] Maintain consistent cell culture practices.
Q4: I'm observing a weaker-than-expected effect or no effect at all. What should I check?
If this compound is not producing the expected inhibitory effect, consider the following:
-
Compound Integrity: The compound may have degraded due to improper storage or handling.[1][4][11] Use a fresh vial or a newly prepared stock solution.
-
Solubility Issues: Ensure the compound is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration.
-
Incorrect Concentration: Double-check all dilution calculations to ensure the final concentration in the assay is correct.
-
Cell Permeability: In cell-based assays, the compound must penetrate the cell membrane to reach its intracellular target. While LeuRS-IN-1 is orally active, permeability can vary between cell types.
-
Target Expression: Confirm that your experimental system (e.g., cell line) expresses the target enzyme (LeuRS) at sufficient levels.
Q5: At high concentrations, the inhibitory effect of this compound is decreasing. Why is this happening?
This non-linear dose-response curve is a known phenomenon in inhibitor studies and can be attributed to several causes:
-
Off-Target Effects: At higher concentrations, small molecule inhibitors are more likely to bind to unintended targets, which can produce confounding biological effects and interfere with the primary mechanism of action.[12][13][14]
-
Substrate Inhibition: In enzymatic assays, high concentrations of a compound can sometimes lead to substrate inhibition, where inhibitor molecules may compete with each other or interfere with the active site in a non-productive manner, paradoxically reducing the overall inhibition.[15]
-
Cellular Toxicity: In cell-based assays, high concentrations may induce general toxicity, leading to cell death through mechanisms unrelated to LeuRS inhibition.[2][3] This can mask the specific inhibitory effect being measured.
-
Compound Aggregation: At high concentrations, the compound may precipitate out of solution, reducing its effective concentration and apparent activity.
It is recommended to work within the optimal concentration range determined by dose-response experiments and to be cautious when interpreting data from very high inhibitor concentrations.
Quantitative Data Summary
The following table summarizes the key potency values for this compound from published datasheets.
| Target/Assay | Organism/Cell Line | Value Type | Value | Reference(s) |
| Leucyl-tRNA Synthetase (LeuRS) | M. tuberculosis | IC50 | 0.06 µM | [1][2][3][4] |
| Leucyl-tRNA Synthetase (LeuRS) | M. tuberculosis | Kd | 0.075 µM | [1][2][3][4] |
| Cytoplasmic LeuRS | Human | IC50 | 38.8 µM | [1][2][3][4] |
| Protein Synthesis Inhibition | HepG2 cells | EC50 | 19.6 µM | [1][2][3][4] |
| Cell Toxicity (48h) | HepG2 cells | EC50 | 65.8 µM | [2][3] |
| Bacterial Growth Inhibition | M. tuberculosis H37Rv | MIC | 0.02 µg/mL | [2][3] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. EC50: Half-maximal effective concentration. MIC: Minimum inhibitory concentration.
Experimental Protocols
Protocol: Western Blot Analysis of mTORC1 Pathway Inhibition in a Mammalian Cell Line (e.g., HEK293T, HepG2)
This protocol outlines a method to assess the effect of this compound on the mTORC1 signaling pathway by measuring the phosphorylation of a key downstream target, S6 Kinase (S6K).
-
Cell Culture and Plating:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to attach overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 50, 100 µM).
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a DMSO-only vehicle control.
-
Incubate for the desired treatment time (e.g., 2, 6, or 24 hours) at 37°C and 5% CO2.
-
-
Cell Lysis:
-
Place the plate on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p70 S6 Kinase (Thr389) and total p70 S6 Kinase overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities. The level of mTORC1 inhibition is determined by the ratio of phospho-S6K to total S6K, normalized to the loading control.
-
Visualizations
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 1364683-67-9|DC Chemicals [dcchemicals.com]
- 5. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. LeuRS-IN-1|1364914-72-6|MSDS [dcchemicals.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
LeuRS-IN-1 hydrochloride stability in cell culture media over time
Welcome to the technical support center for LeuRS-IN-1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this leucyl-tRNA synthetase inhibitor effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in cell culture experiments.
Q1: My this compound precipitated out of solution after dilution in cell culture media. What should I do?
A1: Precipitation of small molecules upon dilution in aqueous media is a common issue. Here are several factors to consider and troubleshoot:
-
Solvent Concentration: Most cell lines can tolerate low concentrations of solvents like DMSO, typically up to 0.5%. Ensure the final concentration of the solvent in your cell culture medium is within the tolerance level of your specific cell line.
-
Solubility in Media: The solubility of a compound can be lower in complex cell culture media compared to a simple buffer. It is recommended to determine the aqueous solubility of this compound in your specific cell culture medium.
-
Preparation of Working Solutions: Instead of diluting a highly concentrated stock solution directly into a large volume of media, consider making intermediate dilutions in a solvent compatible with your media.
-
Temperature: Ensure the cell culture medium is at 37°C before adding the compound, as temperature can affect solubility.
Q2: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the reason?
A2: Several factors can contribute to a lack of efficacy in a cell-based assay. Consider the following:
-
Compound Stability: The stability of this compound in your specific cell culture medium and conditions (e.g., temperature, presence of serum) may be limited. It is crucial to assess the stability of the compound over the time course of your experiment.[1] The compound might degrade, leading to a decrease in the effective concentration.
-
Cell Permeability: While many small molecules are cell-permeable, this is not always the case. If the compound cannot efficiently enter the cells, it will not reach its intracellular target, LeuRS.
-
Off-target Effects: At higher concentrations, some inhibitors can have off-target effects that may mask the desired biological outcome. It is advisable to perform a dose-response experiment to determine the optimal concentration range.
-
Assay Conditions: The timing of inhibitor addition and the duration of the treatment are critical for observing the desired effect. These parameters may need to be optimized for your specific experimental setup.
Q3: How can I determine the stability of this compound in my cell culture medium?
A3: A common and reliable method to assess the stability of a small molecule in cell culture media is using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1] A general protocol is provided in the "Experimental Protocols" section below. This will allow you to quantify the amount of intact this compound remaining in the media at different time points.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 2 years.[2] Stock solutions prepared in DMSO can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.
Stability of this compound in DMSO
While specific stability data in various cell culture media is not publicly available, the stability of this compound in the commonly used solvent, Dimethyl Sulfoxide (DMSO), has been reported.
| Storage Temperature | Duration | Stability |
| 4°C | 2 weeks | Stable |
| -80°C | 6 months | Stable |
Table 1: Stability of this compound in DMSO.[2]
Experimental Protocols
This section provides a detailed methodology for determining the stability of this compound in your specific cell culture medium.
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC-MS
This protocol outlines the steps to quantify the degradation of this compound in cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640) with or without fetal bovine serum (FBS)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (optional, for improving chromatographic peak shape)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Spike the cell culture medium: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the final desired concentration for your experiments. Prepare separate samples for each time point to be tested.
-
Incubate the samples: Place the tubes containing the spiked media in a cell culture incubator (37°C, 5% CO2) to mimic experimental conditions.
-
Collect samples at different time points: At each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), take an aliquot of the medium. The 0-hour time point serves as the initial concentration reference.
-
Sample preparation for HPLC-MS:
-
To precipitate proteins that might interfere with the analysis, add a cold organic solvent like acetonitrile (ACN) to the media sample (a common ratio is 3 volumes of ACN to 1 volume of media).
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for HPLC-MS analysis.
-
-
HPLC-MS analysis:
-
Inject the prepared samples onto the HPLC-MS system.
-
Develop a suitable chromatographic method to separate this compound from potential degradation products and media components.
-
Use the mass spectrometer to detect and quantify the peak corresponding to the intact this compound.
-
-
Data analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound against time to visualize the stability profile.
-
Visualizations
To aid in understanding the experimental workflow, a diagram is provided below.
Caption: Workflow for assessing compound stability in cell culture media.
References
Identifying and minimizing off-target effects of LeuRS-IN-1 hydrochloride
Welcome to the technical support center for LeuRS-IN-1 hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help identify and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Leucyl-tRNA synthetase (LeuRS).[1] Its primary-intended target is the M. tuberculosis LeuRS (M.tb LeuRS).[1] In mammalian cells, LeuRS acts as an intracellular sensor for the amino acid leucine.[2][3] Upon binding leucine, LeuRS activates the mTORC1 signaling pathway by functioning as a GTPase-activating protein (GAP) for Rag GTPase.[2][3][4][5] By inhibiting LeuRS, this compound disrupts the charging of tRNA with leucine and can interfere with the mTORC1 pathway.[5]
Q2: What are the known primary off-targets of this compound in human cells?
A2: The primary and expected off-target in human cells is the human cytoplasmic Leucyl-tRNA synthetase. While the inhibitor is significantly more potent against the bacterial enzyme, it does exhibit inhibitory activity against the human ortholog at higher concentrations.[1] Unintended inhibition of other cellular kinases or proteins with ATP-binding sites is also a possibility that requires experimental validation.
Q3: How can inhibiting human LeuRS affect cellular signaling?
A3: Inhibiting human LeuRS can disrupt the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[4] Since LeuRS is a key mediator for amino acid signaling to mTORC1, its inhibition can mimic a state of leucine starvation, leading to the deactivation of the mTORC1 pathway.[2][5]
Signaling Pathway Overview
Troubleshooting Guide: Off-Target Effects
Problem: My experiment yields an unexpected phenotype, or my results are inconsistent. How can I determine if this is due to off-target effects of this compound?
This guide provides a systematic workflow to identify potential off-target interactions.
Step 1: Review Compound Specificity Data
Before beginning extensive experiments, review the known selectivity of this compound. Use a dose range that is appropriate for inhibiting the target of interest while minimizing activity against the known human off-target.
| Target | IC50 | EC50 (HepG2 Protein Synthesis) |
| M. tuberculosis LeuRS | 0.06 µM | N/A |
| Human Cytoplasmic LeuRS | 38.8 µM | 19.6 µM |
| Data sourced from MedchemExpress.[1] |
Step 2: Perform Biochemical Screening (Kinase Profiling)
Many inhibitors show off-target effects on kinases due to conserved ATP-binding sites.[6][7] Screening against a panel of recombinant kinases is a standard method to identify such interactions.[6][8]
Experimental Protocol: Kinase Panel Screening
-
Assay Principle: A radiometric or fluorescence-based assay measures the ability of a kinase to phosphorylate a specific substrate.[9][10] The assay is performed in the presence and absence of this compound to determine the percent inhibition.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a primary screen, a concentration of 1 µM or 10 µM is common.
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP with either the inhibitor or DMSO (vehicle control).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).[10]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. Significant inhibition (e.g., >50%) indicates a potential off-target interaction.
Example Data: Hypothetical Kinase Screening Results (@ 10 µM)
| Kinase | Family | % Inhibition | Potential Off-Target? |
| CDK2 | CMGC | 8% | No |
| MAPK1 | CMGC | 12% | No |
| CLK1 | CMGC | 78% | Yes |
| SRC | TK | 5% | No |
| FYN | TK | 62% | Yes |
| PIK3CA | PI3K | 21% | No |
Step 3: Confirm Cellular Target Engagement and Off-Target Binding with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target in a physiological context (i.e., within a cell or cell lysate).[11][12] It can also identify off-targets by observing the thermal stabilization of other proteins.[13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-3 hours.[14]
-
Heating: Harvest and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11][12]
-
Lysis: Lyse the cells to release soluble proteins, for example, by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein (and suspected off-targets) at each temperature point using Western blotting or mass spectrometry.
-
Data Interpretation: A positive target/off-target interaction is indicated by an increase in the amount of soluble protein at higher temperatures in the drug-treated samples compared to the vehicle control. This "thermal shift" signifies that the compound has bound to and stabilized the protein.[13]
Example Data: Hypothetical CETSA Results
| Protein | Treatment | Tagg (°C) (Melting Temp.) | ΔTagg (°C) | Interpretation |
| LeuRS | Vehicle (DMSO) | 52.5 | - | Baseline |
| LeuRS | LeuRS-IN-1 (10 µM) | 58.0 | +5.5 | Target Engagement Confirmed |
| CLK1 | Vehicle (DMSO) | 55.1 | - | Baseline |
| CLK1 | LeuRS-IN-1 (10 µM) | 57.3 | +2.2 | Off-Target Engagement Confirmed |
| GAPDH | Vehicle (DMSO) | 61.2 | - | Baseline |
| GAPDH | LeuRS-IN-1 (10 µM) | 61.3 | +0.1 | No Interaction (Negative Control) |
Guide to Minimizing Off-Target Effects
Problem: I have confirmed that this compound has off-target effects in my system. What steps can I take to mitigate them and generate reliable data?
Use the following strategies to increase the confidence that your observed biological effects are due to the inhibition of LeuRS.
-
Optimize Inhibitor Concentration:
-
Action: Perform a dose-response curve for your phenotype of interest and correlate it with the EC50 for on-target protein synthesis inhibition (~19.6 µM for HepG2 cells).[1]
-
Rationale: Use the lowest effective concentration possible. Off-target effects are often associated with higher concentrations where the compound may bind to lower-affinity targets.[15]
-
-
Use a Negative Control Compound:
-
Action: If available, use a structurally similar analog of this compound that is known to be inactive against LeuRS.
-
Rationale: If the inactive analog fails to produce the same phenotype, it strengthens the evidence that the observed effect is due to the inhibition of LeuRS and not some non-specific property of the chemical scaffold.
-
-
Employ Genetic Controls:
-
Action: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of LeuRS in your cells.
-
Rationale: A true on-target effect should be phenocopied by the genetic knockdown or knockout of the target protein.[16] If depleting LeuRS genetically produces the same biological effect as the inhibitor, it provides strong evidence for on-target action.
-
-
Use a Structurally Unrelated Inhibitor:
-
Action: Treat your cells with a different, structurally distinct inhibitor of LeuRS.
-
Rationale: If two different chemical scaffolds that both target LeuRS produce the same phenotype, it is highly unlikely that they share the same off-targets. This approach provides orthogonal evidence that the effect is on-target.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Related Videos - Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway [visualize.jove.com]
- 5. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
How to address LeuRS-IN-1 hydrochloride precipitation in experimental buffers
Welcome to the technical support center for LeuRS-IN-1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this leucyl-tRNA synthetase inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding compound precipitation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and practical guidance for addressing issues with this compound precipitation in experimental buffers.
Q1: I observed precipitation after adding this compound to my aqueous experimental buffer. What is the likely cause?
A1: Precipitation of this compound in aqueous buffers is a common issue that can arise from several factors:
-
Low Aqueous Solubility: Like many small molecule inhibitors, this compound has limited solubility in purely aqueous solutions. The hydrochloride salt form generally enhances aqueous solubility compared to the free base, but it can still precipitate, especially at higher concentrations.
-
Buffer Composition and pH: The pH of your buffer is a critical factor. For a hydrochloride salt of a weakly basic compound, solubility is typically higher at a lower pH. If the buffer pH is near or above the pKa of the compound, the equilibrium can shift towards the less soluble free base form, leading to precipitation.
-
Common Ion Effect: If your buffer contains chloride ions (e.g., from NaCl or KCl), it can decrease the solubility of this compound due to the common ion effect.[1][2]
-
Temperature: Temperature can influence solubility. While solubility of solids in liquids often increases with temperature, this is not always the case. It is important to ensure your buffer and compound solutions are at a stable, consistent temperature during your experiment.
-
High Concentration: You may be exceeding the solubility limit of the compound in your specific buffer system.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[3] A datasheet for the compound suggests that a stock solution in DMSO can be stored for 2 weeks at 4°C or for 6 months at -80°C.[3] It is crucial to use anhydrous DMSO to prevent degradation of the compound.
Q3: How can I prevent precipitation when diluting my DMSO stock solution into an aqueous buffer?
A3: To avoid precipitation when moving from a DMSO stock to an aqueous experimental buffer, follow these best practices:
-
Use an Intermediate Dilution Step: Avoid adding a highly concentrated DMSO stock directly into your final aqueous buffer. Instead, perform one or more serial dilutions in DMSO first to lower the concentration.
-
Minimize Final DMSO Concentration: When adding the diluted inhibitor to your aqueous buffer, ensure the final concentration of DMSO is low, typically ≤0.5%, to avoid solvent effects on your experiment and to reduce the chances of precipitation.
-
Add Stock Solution to Buffer with Vortexing: Add the DMSO stock solution to your aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations of the compound that may precipitate.
-
Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the compound can sometimes help improve solubility. However, be mindful of the temperature stability of your protein or cells.
Q4: Which aqueous buffer should I choose for my experiment with this compound?
A4: The choice of buffer depends on the specific requirements of your assay (e.g., enzyme activity, cell viability). Here are some common options and considerations:
| Buffer System | Typical pH Range | Considerations for this compound |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Widely used for cell-based assays. The presence of chloride ions may slightly decrease solubility. |
| Tris-HCl | 7.0 - 9.0 | A common buffer for enzyme assays.[][5] The pH of Tris buffers is temperature-dependent.[6][7] |
| HEPES | 6.8 - 8.2 | Often used in cell culture media for its excellent buffering capacity at physiological pH.[8][9] It is generally considered biocompatible. |
| MOPS | 6.5 - 7.9 | Another "Good's" buffer suitable for many biological experiments. |
Recommendation: For initial experiments, it is advisable to test the solubility of this compound in your chosen buffer at the desired final concentration before proceeding with the full experiment.
Experimental Protocols
Protocol 1: Testing the Solubility of this compound in an Experimental Buffer
This protocol provides a general method to determine the approximate solubility of this compound in a buffer of your choice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Experimental buffer (e.g., PBS, Tris-HCl, HEPES)
-
Microcentrifuge tubes
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Serial Dilutions: Create a series of dilutions of the stock solution in your chosen experimental buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Incubate and Observe: Incubate the dilutions at the temperature of your planned experiment (e.g., room temperature, 37°C) for a set period (e.g., 30 minutes). Visually inspect for any signs of precipitation (cloudiness, visible particles).
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.
-
Quantify Soluble Compound: Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength or by HPLC.
-
Determine Approximate Solubility: The highest concentration that does not show precipitation and where the measured concentration in the supernatant matches the prepared concentration is the approximate solubility limit in that buffer.
Visualizations
Signaling Pathway of LeuRS Inhibition
Leucyl-tRNA synthetase (LeuRS) plays a crucial role in protein synthesis and is also a sensor for the amino acid leucine, which in turn activates the mTORC1 signaling pathway.[][8] Inhibition of LeuRS by LeuRS-IN-1 disrupts this process.
Caption: Inhibition of Leucyl-tRNA Synthetase (LeuRS) by this compound disrupts the leucine-sensing pathway that activates mTORC1 and subsequent protein synthesis.
Experimental Workflow for Troubleshooting Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound.
Caption: A step-by-step workflow to identify and resolve the root cause of this compound precipitation in experimental setups.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Assay: Solubility in pH 7.4 PBS buffer after 120 hrs by HPLC-UV method (CHEMBL4254158) - ChEMBL [ebi.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review | Semantic Scholar [semanticscholar.org]
- 6. How does HEPES act as a buffer? - Blog [hbynm.com]
- 7. CN112313727A - Method for preparing buffer solution for drug solubility in vitro test, package for preparing buffer solution, and kit for clinical state test - Google Patents [patents.google.com]
- 8. HEPES 缓冲液 [sigmaaldrich.com]
- 9. HEPES for buffer solutions [itwreagents.com]
Optimizing incubation time for LeuRS-IN-1 hydrochloride treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LeuRS-IN-1 hydrochloride in experimental settings. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to facilitate the effective application of this inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with Leu-RS-IN-1 hydrochloride.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Weak or no inhibitory effect observed. | 1. Suboptimal Incubation Time: The treatment duration may be too short for the inhibitor to exert its full effect. 2. Incorrect Inhibitor Concentration: The concentration used may be too low to effectively inhibit LeuRS. 3. Cell Line Insensitivity: The specific cell line may be resistant to the effects of LeuRS inhibition. 4. Inhibitor Degradation: Improper storage or handling may have led to the degradation of the compound. | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line and experimental endpoint. 2. Perform a Dose-Response Curve: Titrate the concentration of this compound to determine the optimal working concentration for your cell line. 3. Confirm Target Expression: Verify the expression of Leucyl-tRNA synthetase (LeuRS) in your cell line. 4. Ensure Proper Handling: Aliquot the inhibitor upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| 2. High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the inhibitor and affect cell growth. 3. Inconsistent Drug Addition: Variations in the timing or technique of adding the inhibitor can introduce variability. 4. Cell Health and Passage Number: Using cells that are unhealthy or have a high passage number can lead to inconsistent responses. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding. 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Standardize Drug Addition: Use a multichannel pipette for consistent addition of the inhibitor across wells. 4. Maintain Healthy Cell Cultures: Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment. |
| 3. Unexpected cell toxicity or off-target effects. | 1. High Inhibitor Concentration: The concentration used may be cytotoxic to the cells. 2. Prolonged Incubation Time: Extended exposure to the inhibitor, even at lower concentrations, can lead to toxicity. 3. Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be causing toxicity at the final concentration. | 1. Determine the EC50 for Cell Viability: Perform a dose-response experiment and a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration that is effective without being overly toxic.[1] 2. Optimize Incubation Time: A shorter incubation period may be sufficient to observe the desired effect without causing significant cell death. 3. Perform a Solvent Control: Include a vehicle control (cells treated with the same concentration of solvent as the highest inhibitor concentration) in your experiments. |
| 4. How does this compound work? | N/A | This compound is an inhibitor of Leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis. By inhibiting LeuRS, the inhibitor blocks the attachment of leucine to its corresponding tRNA, thereby halting protein synthesis. This leads to the inhibition of the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation. |
| 5. What is the typical effective concentration range? | N/A | The effective concentration can vary significantly between different cell lines and experimental conditions. For M. tuberculosis LeuRS, the IC50 is approximately 0.06 µM.[1] For human cytoplasmic LeuRS, the IC50 is significantly higher at 38.8 µM.[1] For inhibiting protein synthesis in HepG2 cells, the EC50 is 19.6 µM.[1] It is highly recommended to perform a dose-response curve for your specific cell line. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature. Researchers should use this as a starting point and optimize for their specific experimental setup.
| Parameter | Organism/Cell Line | Value | Reference |
| IC50 | M. tuberculosis LeuRS | 0.06 µM | [1] |
| Kd | M. tuberculosis LeuRS | 0.075 µM | [1] |
| IC50 | Human cytoplasmic LeuRS | 38.8 µM | [1] |
| EC50 (Protein Synthesis Inhibition) | HepG2 cells | 19.6 µM | [1] |
| EC50 (Cell Toxicity, 48h) | HepG2 cells | 65.8 µM | [1] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay
This protocol outlines a time-course experiment to determine the optimal incubation time for this compound treatment in a cell-based assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared inhibitor dilutions (or vehicle control) to the respective wells.
-
Return the plates to the incubator.
-
-
Time-Course Measurement:
-
At each designated time point (e.g., 6, 12, 24, 48, and 72 hours), remove a plate from the incubator.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Record the data using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells for each time point.
-
Plot the cell viability against the incubation time for each inhibitor concentration.
-
The optimal incubation time is the point at which the desired level of inhibition is achieved without excessive cell death.
-
Visualizations
Caption: LeuRS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting logic for weak or no inhibitory effect.
References
Best practices for storing and handling LeuRS-IN-1 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling LeuRS-IN-1 hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes.
Storage Conditions:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 years | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[1] |
| In DMSO | -80°C | 6 months | For long-term storage of stock solutions. |
| In DMSO | 4°C | 2 weeks | For short-term storage of working solutions.[1] |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, protective gloves, and impervious clothing.[2]
-
Ventilation: Use only in areas with adequate exhaust ventilation to avoid inhalation of dust or aerosols.[2][3]
-
Contact: Avoid contact with eyes and skin. In case of contact, flush eyes immediately with large amounts of water and rinse skin thoroughly.[2][3]
-
Ingestion: Do not eat, drink, or smoke when handling this product. If swallowed, call a poison center or doctor.[2][3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and troubleshooting tips for working with this compound.
Q1: My this compound powder won't dissolve in my aqueous buffer.
A1: this compound has low aqueous solubility. It is recommended to first prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For in vivo experiments, further dilution of the DMSO stock into a vehicle such as a mixture of PEG300, Tween-80, and saline, or corn oil may be necessary to achieve a clear solution. Gentle heating and/or sonication can aid dissolution if precipitation or phase separation occurs.
Q2: I observe precipitation of the compound after adding it to my cell culture medium.
A2: This is likely due to the limited solubility of the compound in aqueous media. To avoid this:
-
Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to minimize solvent toxicity and precipitation.
-
Prepare working solutions by diluting the DMSO stock solution in culture medium just before use.
-
Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration of this compound.
Q3: My experimental results are inconsistent. What could be the cause?
A3: Inconsistent results can arise from several factors:
-
Compound Instability: Ensure that the compound has been stored correctly and that stock solutions have not exceeded their recommended storage duration.[1] Prepare fresh working solutions for each experiment.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate concentrations.
-
Cell Health: Only use cells that are in the logarithmic growth phase and have high viability. Ensure consistent cell seeding density across experiments.
-
Controls: Always include appropriate positive and negative controls in your experiments to validate your results. A negative control (vehicle only) helps determine the baseline response, while a positive control (a known inhibitor of the target) confirms the assay is working as expected.
Q4: I am seeing unexpected cytotoxicity in my cell-based assays.
A4:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final concentration of DMSO as your experimental samples to assess the effect of the solvent on cell viability.
-
Compound-Induced Toxicity: this compound can induce cytotoxicity at higher concentrations. It has been shown to induce HepG2 cell toxicity with an EC50 value of 65.8 μM after 48 hours of treatment.[2] Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
-
Off-Target Effects: While this compound is a potent inhibitor of M. tuberculosis LeuRS, it also inhibits human cytoplasmic LeuRS at higher concentrations (IC50 = 38.8 μM).[2][4][5] Consider if this could be a factor in your experimental system.
Experimental Protocols
Protocol 1: In Vitro Inhibition of M. tuberculosis Leucyl-tRNA Synthetase (LeuRS)
This protocol is adapted from studies on the inhibition of M. tuberculosis LeuRS.[1]
Materials:
-
Recombinant M. tuberculosis LeuRS enzyme
-
tRNA specific for leucine
-
L-[14C]-leucine (radiolabeled)
-
ATP
-
This compound
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2, 5 mM 2-mercaptoethanol)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a reaction tube, combine the LeuRS enzyme, tRNA, and L-[14C]-leucine in the reaction buffer.
-
Add varying concentrations of this compound (or DMSO for the negative control) to the reaction tubes and incubate for 20 minutes at room temperature.
-
Initiate the reaction by adding ATP (final concentration of 4 mM).
-
Allow the reaction to proceed for 7 minutes.
-
Stop the reaction and precipitate the enzyme and charged tRNA by adding cold TCA.
-
Collect the precipitate on a filter membrane and wash to remove unincorporated L-[14C]-leucine.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable nonlinear regression model.[1]
Protocol 2: HepG2 Protein Synthesis Inhibition Assay
This protocol is a general guideline for assessing the effect of this compound on protein synthesis in HepG2 cells.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
L-methionine-free medium
-
Click-iT® HPG Alexa Fluor™ Protein Synthesis Assay Kit (or similar)
-
This compound
-
DMSO (vehicle control)
-
96-well plate
-
Fluorescence microscope or plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.[6]
-
The next day, treat the cells with varying concentrations of this compound (prepared in complete culture medium from a DMSO stock) for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
Two hours before the end of the treatment period, replace the medium with L-methionine-free medium containing the same concentrations of the compound.
-
One hour before the end of the treatment period, add L-homopropargylglycine (HPG), a methionine analog, to the wells and incubate for one hour to allow for its incorporation into newly synthesized proteins.
-
Wash the cells with PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Perform the click reaction to attach a fluorescent azide to the incorporated HPG.
-
Wash the cells and stain the nuclei with a suitable counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.
-
Analyze the data to determine the effect of this compound on protein synthesis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Inhibition of Leucyl-tRNA Synthetase by this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
References
- 1. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crucial role of the C-terminal domain of Mycobacterium tuberculosis leucyl-tRNA synthetase in aminoacylation and editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation [mdpi.com]
- 6. HepGentox: a novel promising HepG2 reportergene-assay for the detection of genotoxic substances in complex mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LeuRS-IN-1 Hydrochloride and Other Leucyl-tRNA Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Leucyl-tRNA synthetase (LeuRS) has emerged as a critical target in the development of novel antimicrobial agents, particularly for combating Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This guide provides a detailed comparison of LeuRS-IN-1 hydrochloride with other prominent LeuRS inhibitors, supported by experimental data to aid researchers in selecting the most suitable compounds for their studies.
Mechanism of Action: The Oxaborole tRNA-Trapping Mechanism
This compound belongs to the benzoxaborole class of inhibitors. These compounds employ a unique "oxaborole tRNA-trapping" (OBORT) mechanism. The boron atom in the oxaborole ring forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of uncharged tRNALeu within the editing site of the LeuRS enzyme. This stable adduct effectively traps the tRNA, preventing the catalytic cycle of leucine activation and transfer, thereby inhibiting protein synthesis and leading to bacterial cell death.
Comparative Analysis of LeuRS-IN-1 Hydrochloride Cross-Reactivity with Other Aminoacyl-tRNA Synthetases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of LeuRS-IN-1 hydrochloride, a known inhibitor of Mycobacterium tuberculosis (M.tb) leucyl-tRNA synthetase (LeuRS). The following sections detail its inhibitory potency against its primary target, its cross-reactivity with human tRNA synthetases, and the experimental protocols used to determine these activities.
Data Presentation: Inhibitory Potency and Cross-Reactivity
This compound is a potent inhibitor of M.tb LeuRS, an essential enzyme for protein synthesis in the tuberculosis-causing bacterium. Understanding its selectivity is crucial for assessing its potential as a therapeutic agent. The following table summarizes the available quantitative data on the inhibitory activity of this compound and a closely related analogue, GSK656, against various aminoacyl-tRNA synthetases (aaRSs).
| Compound | Target Enzyme | Organism | IC50 (µM) |
| This compound | Leucyl-tRNA Synthetase (LeuRS) | Mycobacterium tuberculosis | 0.06 |
| Leucyl-tRNA Synthetase (cytoplasmic) | Homo sapiens | 38.8 | |
| GSK656 | Leucyl-tRNA Synthetase (LeuRS) | Mycobacterium tuberculosis | 0.20 |
| Leucyl-tRNA Synthetase (mitochondrial) | Homo sapiens | >300 | |
| Leucyl-tRNA Synthetase (cytoplasmic) | Homo sapiens | 132 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that this compound is highly potent against its intended target, M.tb LeuRS. The significant difference between its IC50 value for the bacterial enzyme and the human cytoplasmic LeuRS suggests a favorable selectivity profile. The related compound, GSK656, also demonstrates high selectivity for the M.tb enzyme over both human mitochondrial and cytoplasmic LeuRS.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values is critical for evaluating the potency and selectivity of an inhibitor. The following is a detailed methodology for a typical aminoacylation assay used to assess the activity of LeuRS inhibitors.
Aminoacylation Assay for IC50 Determination
This protocol outlines the measurement of the rate of aminoacylation of tRNA with a radiolabeled amino acid in the presence of the tRNA synthetase and varying concentrations of the inhibitor.
Materials:
-
Purified M.tb LeuRS and human LeuRS enzymes
-
Total tRNA isolated from M.tb and human cells
-
L-[14C]-Leucine (radiolabeled)
-
ATP (Adenosine triphosphate)
-
HEPES buffer (pH 7.5)
-
MgCl₂
-
KCl
-
DTT (Dithiothreitol)
-
This compound or other test inhibitors
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, DTT, ATP, and L-[14C]-Leucine.
-
Inhibitor Dilution Series: Prepare a series of dilutions of the this compound in the appropriate solvent (e.g., DMSO).
-
Enzyme and tRNA Preparation: Dilute the purified LeuRS enzyme and total tRNA to their final working concentrations in the reaction buffer.
-
Assay Initiation:
-
In a microcentrifuge tube or a 96-well plate, combine the reaction mixture, the diluted inhibitor (or solvent control), and the tRNA.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a short period.
-
Initiate the reaction by adding the LeuRS enzyme.
-
-
Time-Course Sampling: At specific time points (e.g., 0, 2, 5, 10, and 15 minutes), take aliquots of the reaction mixture.
-
Reaction Quenching and Precipitation:
-
Spot the aliquots onto glass fiber filters.
-
Immediately immerse the filters in cold 10% TCA to precipitate the tRNA and any attached radiolabeled leucine, and to stop the enzymatic reaction.
-
-
Washing: Wash the filters multiple times with cold 5% TCA and then with ethanol to remove any unincorporated L-[14C]-Leucine.
-
Scintillation Counting:
-
Dry the filters completely.
-
Place each filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of L-[14C]-Leucine incorporated into the tRNA.
-
-
Data Analysis:
-
Plot the CPM values against time for each inhibitor concentration.
-
Determine the initial reaction rates from the linear portion of the curves.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Signaling pathway of leucyl-tRNA synthesis and its inhibition.
Caption: Experimental workflow for determining the IC50 of a LeuRS inhibitor.
Caption: Logical relationship of this compound's inhibitory activity.
Comparative Analysis of LeuRS-IN-1 Hydrochloride and First-Line Tuberculosis Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antitubercular candidate LeuRS-IN-1 hydrochloride against the current first-line drugs for tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol. This analysis is supported by available preclinical experimental data, detailed methodologies, and visualizations of the respective mechanisms of action.
Executive Summary
Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of new therapeutics. This compound, a potent inhibitor of leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis, represents a promising novel approach to combatting TB. This guide presents a comparative overview of its preclinical profile alongside the established first-line anti-TB agents. While direct comparative studies are limited, this analysis consolidates available data to offer insights into their relative mechanisms, in vitro efficacy, and the experimental frameworks used for their evaluation.
Data Presentation: In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and first-line TB drugs against the reference strain Mycobacterium tuberculosis H37Rv. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are not yet available.
| Drug | Target | MIC (µg/mL) against M. tuberculosis H37Rv | Source(s) |
| This compound | Leucyl-tRNA synthetase (LeuRS) | 0.02 | [1] |
| Isoniazid | Mycolic acid synthesis (InhA) | 0.02 - 0.06 | [2][3][4] |
| Rifampicin | RNA polymerase (RpoB) | 0.2 - 0.4 | [3] |
| Pyrazinamide | Multiple targets (energy production, trans-translation) | pH dependent, generally high in vitro | [5] |
| Ethambutol | Arabinogalactan synthesis (EmbB) | 0.5 - 2.0 | [3] |
Mechanism of Action Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action for this compound and the first-line TB drugs.
Caption: Mechanism of this compound.
Caption: Mechanisms of first-line TB drugs.
Experimental Protocols
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[6][7][8]
1. Preparation of Mycobacterial Inoculum:
-
M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
The culture is incubated at 37°C until it reaches a turbidity equivalent to a 1.0 McFarland standard.
-
The bacterial suspension is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in 7H9 broth.
2. Drug Dilution and Plate Setup:
-
A serial two-fold dilution of each drug (this compound, isoniazid, rifampicin, and ethambutol) is prepared in a 96-well microplate.
-
The final volume in each well is 100 µL. Drug-free and cell-free wells are included as positive and negative controls, respectively.
3. Inoculation and Incubation:
-
100 µL of the prepared mycobacterial inoculum is added to each well, bringing the final volume to 200 µL.
-
The microplate is sealed and incubated at 37°C for 5-7 days.
4. Alamar Blue Addition and Reading:
-
After the initial incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well.[7]
-
The plate is re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[8]
In Vivo Efficacy Testing: Murine Tuberculosis Model
The murine model is a standard for evaluating the in vivo efficacy of anti-TB drug candidates.[9][10]
1. Animal Model and Infection:
-
Female BALB/c mice (6-8 weeks old) are commonly used.
-
Mice are infected via aerosol exposure with M. tuberculosis H37Rv to deliver approximately 50-100 CFU to the lungs.[9][10]
2. Drug Administration:
-
Treatment is typically initiated 10-21 days post-infection.
-
This compound has been administered orally at doses of 33 mg/kg (5 days a week for 4 weeks in a chronic model) and 100 mg/kg (daily for 14 days in an acute model).[1]
-
First-line drugs are administered orally at standard doses: isoniazid (10-25 mg/kg), rifampin (10 mg/kg), pyrazinamide (150 mg/kg), and ethambutol (100 mg/kg).[11]
-
A control group receives the vehicle solution.
3. Efficacy Evaluation:
-
At selected time points, mice are euthanized, and their lungs and spleens are aseptically removed.
-
The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.
-
The plates are incubated at 37°C for 3-4 weeks, after which the bacterial load (CFU) is enumerated.
-
Efficacy is determined by the reduction in bacterial load in the organs of treated mice compared to the untreated control group.
Concluding Remarks for the Scientific Community
This compound, with its novel mechanism of action targeting protein synthesis via LeuRS inhibition, presents a valuable addition to the TB drug development pipeline. Its potent in vitro activity against M. tuberculosis H37Rv is comparable to that of isoniazid, a cornerstone of current TB therapy. However, comprehensive preclinical evaluation necessitates direct, head-to-head comparative studies with the full panel of first-line drugs, not only for in vitro potency but also for bactericidal activity, synergy, and efficacy in various in vivo models of TB, including those with drug-resistant strains. The detailed experimental protocols provided herein offer a standardized framework for such future investigations. Further research into the pharmacokinetics, pharmacodynamics, and safety profile of this compound will be critical in determining its potential to advance as a clinical candidate and contribute to the future of tuberculosis treatment.
References
- 1. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Microplate Alamar Blue Assay: Significance and symbolism [wisdomlib.org]
- 9. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics [frontiersin.org]
Head-to-Head Comparison: LeuRS-IN-1 Hydrochloride vs. GSK656 in the Pursuit of Novel Anti-Tubercular Agents
A Detailed Analysis for Researchers and Drug Development Professionals
In the global fight against tuberculosis (TB), the development of novel therapeutics with unique mechanisms of action is paramount to overcoming the challenges of drug resistance. Leucyl-tRNA synthetase (LeuRS), a crucial enzyme in bacterial protein synthesis, has emerged as a promising target for new anti-tubercular agents. This guide provides a comprehensive head-to-head comparison of two prominent LeuRS inhibitors: LeuRS-IN-1 hydrochloride and GSK656. This analysis is based on publicly available experimental data to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Executive Summary
Both this compound and GSK656 are potent inhibitors of Mycobacterium tuberculosis (M.tb) LeuRS, demonstrating significant anti-tubercular activity. This compound exhibits slightly greater potency in enzymatic assays, while both compounds show excellent activity against the virulent M.tb H37Rv strain. GSK656, a benzoxaborole, has been progressed to clinical development and demonstrates high selectivity for the M.tb LeuRS over human mitochondrial and cytoplasmic counterparts. This compound also shows selectivity, albeit with some cross-reactivity for human cytoplasmic LeuRS at higher concentrations. Both compounds have demonstrated efficacy in murine models of TB infection.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and GSK656, compiled from various studies. It is important to note that these data were not generated in a single head-to-head study, and experimental conditions may have varied.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | GSK656 | Reference(s) |
| M.tb LeuRS IC50 | 0.06 µM | 0.20 µM | [1][2] |
| M.tb LeuRS Kd | 0.075 µM | Not Reported | [1] |
| Human Cytoplasmic LeuRS IC50 | 38.8 µM | 132 µM | [1][2] |
| Human Mitochondrial LeuRS IC50 | Not Reported | >300 µM | [2] |
| Selectivity Index (Human Cyto / M.tb) | ~647 | ~660 | [1][2] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. Kd: Dissociation constant. A lower value indicates stronger binding affinity. Selectivity Index: Ratio of IC50 for human LeuRS to M.tb LeuRS. A higher value indicates greater selectivity for the bacterial enzyme.
Table 2: Anti-Tubercular Activity and Cytotoxicity
| Parameter | This compound | GSK656 | Reference(s) |
| M.tb H37Rv MIC | 0.02 µg/mL (~0.072 µM) | 0.08 µM | [1][2] |
| HepG2 Protein Synthesis EC50 | 19.6 µM | 137 µM | [1][3] |
| HepG2 Cell Toxicity EC50 | 65.8 µM | 381 µM | [1][3] |
MIC: Minimum Inhibitory Concentration. The lowest concentration of a drug that inhibits the visible growth of a microorganism. EC50: Half-maximal effective concentration. Molecular weight of this compound (277.94 g/mol ) and GSK656 (free base, 257.48 g/mol ; HCl salt, 293.94 g/mol ) were used for conversions where necessary.[1][2][4]
Table 3: In Vivo Efficacy in Murine TB Models
| Compound | Dosing Regimen | Efficacy Readout | Reference(s) |
| This compound | 100 mg/kg, oral, daily for 14 days (acute model) | Reduced lung CFU | [1] |
| 33 mg/kg, oral, 5 days/week for 4 weeks (chronic model) | Reduced lung and spleen CFU | [1] | |
| GSK656 | Not specified in readily available public data | Efficacy in mouse TB infection models | [2][5] |
CFU: Colony Forming Units.
Mechanism of Action and Signaling Pathway
Both this compound and GSK656 inhibit bacterial protein synthesis by targeting leucyl-tRNA synthetase. This enzyme is responsible for the crucial first step in protein synthesis: the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA). By inhibiting LeuRS, these compounds prevent the formation of leucyl-tRNA, leading to a depletion of this essential building block for protein production and ultimately causing bacterial growth arrest and death. GSK656, being a benzoxaborole, employs a unique "tRNA-trapping" mechanism where it forms a covalent adduct with the 3'-end of tRNA in the editing site of LeuRS.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
M.tb LeuRS Inhibition Assay (Aminoacylation Assay)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of LeuRS.
-
Enzyme and Substrates: Recombinant M.tb LeuRS is purified. The substrates include radiolabeled L-leucine (e.g., [14C]-L-leucine), ATP, and a pool of total tRNA isolated from M. tuberculosis or E. coli.
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing MgCl2, DTT, and the aforementioned substrates.
-
Inhibition Assay: The test compound (this compound or GSK656) at various concentrations is pre-incubated with the LeuRS enzyme. The aminoacylation reaction is initiated by the addition of ATP.
-
Quantification: The reaction is stopped after a defined incubation period. The amount of radiolabeled leucine incorporated into tRNA is quantified by scintillation counting after precipitation of the tRNA.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This whole-cell assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.
-
Bacterial Strain: M. tuberculosis H37Rv is a commonly used laboratory strain.
-
Culture Medium: A suitable liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase), is used.
-
Assay Setup: The assay is performed in a 96-well microplate format. The test compounds are serially diluted in the culture medium.
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
Incubation: The plates are incubated at 37°C for a period of 7 to 14 days.
-
Readout: Bacterial growth is assessed visually or by using a growth indicator dye like resazurin or by measuring optical density. The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[6][7]
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compounds against mammalian cells, providing an indication of their potential for off-target effects.
-
Cell Line: A human cell line, such as the liver carcinoma cell line HepG2, is commonly used.
-
Cell Culture: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Reagent: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The EC50 value, the concentration at which 50% of cell viability is lost, is determined from the dose-response curve.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of LeuRS-IN-1 Hydrochloride in Different TB Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of LeuRS-IN-1 hydrochloride and its analogs against Mycobacterium tuberculosis. The data presented herein is compiled from preclinical studies in established tuberculosis (TB) mouse models, offering a direct comparison with the first-line anti-TB drug, isoniazid. This document is intended to inform researchers and drug development professionals on the potential of leucyl-tRNA synthetase (LeuRS) inhibitors as a novel class of anti-TB agents.
Mechanism of Action: Targeting Protein Synthesis
This compound and its analogs are potent inhibitors of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in bacterial protein synthesis. By binding to LeuRS, these inhibitors block the attachment of leucine to its corresponding transfer RNA (tRNA), thereby halting protein production and ultimately leading to bacterial cell death. This mechanism of action is distinct from many current anti-TB drugs, making LeuRS inhibitors a promising avenue for combating drug-resistant strains of M. tuberculosis.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of a potent oxaborole LeuRS inhibitor, a close analog of this compound, in comparison to the standard anti-TB drug isoniazid. The data is extracted from a key study by Palencia et al. (2016) which evaluated these compounds in both acute and chronic murine models of TB.
Table 1: Efficacy in an Acute Murine TB Model
| Compound | Dose (mg/kg) | Administration Route | Treatment Duration | Mean Log10 CFU Reduction in Lungs (± SEM) |
| LeuRS Inhibitor (Compound 2) | 100 | Oral | 14 days | 1.83 ± 0.17 |
| Isoniazid | 25 | Oral | 14 days | 2.14 ± 0.11 |
| Vehicle Control | - | Oral | 14 days | 0 (baseline) |
Data from Palencia et al., 2016. The study utilized a gamma interferon knockout (GKO) C57BL/6 mouse model infected with M. tuberculosis Erdman.
Table 2: Efficacy in a Chronic Murine TB Model
| Compound | Dose (mg/kg) | Administration Route | Treatment Duration | Mean Log10 CFU Reduction in Lungs (± SEM) |
| LeuRS Inhibitor (Compound 2) | 33.3 | Oral | 4 weeks | 1.34 ± 0.11 |
| Isoniazid | 25 | Oral | 4 weeks | 1.95 ± 0.09 |
| Vehicle Control | - | Oral | 4 weeks | 0 (baseline) |
Data from Palencia et al., 2016. The study utilized a BALB/c mouse model infected with M. tuberculosis Erdman.
Alternative LeuRS Inhibitors
Another promising LeuRS inhibitor that has progressed to clinical development is GSK3036656 (Ganfeborole) . While direct comparative data with this compound from the same study is not available, GSK656 has demonstrated potent in vivo activity in murine TB models. It has shown bactericidal activity at doses as low as 0.5 mg/kg.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Acute Tuberculosis Mouse Model Protocol
This model is designed to evaluate the early bactericidal activity of a compound.
1. Animals:
-
Specific pathogen-free, 8- to 10-week-old female gamma interferon knockout (GKO) C57BL/6 (Ifngtm1Ts) mice are used. These mice are highly susceptible to M. tuberculosis infection, allowing for a more rapid disease progression.
2. Infection:
-
Mice are infected via the aerosol route with Mycobacterium tuberculosis Erdman strain. The aerosol exposure is calibrated to deliver approximately 100-200 colony-forming units (CFU) to the lungs of each mouse.
3. Treatment:
-
Treatment is initiated 10 days post-infection.
-
Compounds (LeuRS inhibitor or isoniazid) are administered orally by gavage once daily for 14 consecutive days. A vehicle control group receives the formulation vehicle.
4. Efficacy Evaluation:
-
On day 24 post-infection (after 14 days of treatment), mice are euthanized.
-
The lungs are aseptically removed, homogenized in phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Plates are incubated at 37°C for 3-4 weeks, after which CFU are counted to determine the bacterial load in the lungs. The reduction in CFU compared to the vehicle control group is calculated.
Chronic Tuberculosis Mouse Model Protocol
This model is designed to evaluate the sterilizing activity of a compound against a more established, persistent infection.
1. Animals:
-
Specific pathogen-free, 8- to 10-week-old female BALB/c mice are used. This strain develops a more controlled, chronic infection that better mimics human tuberculosis.
2. Infection:
-
Mice are infected via the aerosol route with Mycobacterium tuberculosis Erdman strain, with a target deposition of 50-100 CFU in the lungs.
3. Treatment:
-
Treatment is initiated 4 weeks post-infection, allowing for the establishment of a chronic infection with stable bacterial loads.
-
Compounds are administered orally by gavage once daily, 5 days a week, for 4 weeks.
4. Efficacy Evaluation:
-
At 8 weeks post-infection (after 4 weeks of treatment), mice are euthanized.
-
Lungs and spleens are aseptically harvested and homogenized.
-
Bacterial loads in the organs are determined by plating serial dilutions of the homogenates on 7H11 agar and enumerating CFU after 3-4 weeks of incubation at 37°C. The reduction in CFU is compared to the vehicle-treated control group.
Conclusion
The available preclinical data demonstrates that this compound and its analogs exhibit significant in vivo efficacy against Mycobacterium tuberculosis in both acute and chronic infection models. The potency of these compounds is comparable to the first-line drug isoniazid, highlighting their potential as novel anti-TB agents. Further investigation, including head-to-head comparative studies with other LeuRS inhibitors and standard-of-care regimens, will be crucial in fully elucidating their therapeutic potential for the treatment of tuberculosis.
Assessing the Specificity of LeuRS-IN-1 Hydrochloride Against Human Leucyl-tRNA Synthetase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LeuRS-IN-1 hydrochloride's specificity against human leucyl-tRNA synthetase (LeuRS) relative to other known LeuRS inhibitors. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific research applications.
Executive Summary
Leucyl-tRNA synthetase (LeuRS) is a critical enzyme in protein synthesis, responsible for attaching leucine to its cognate tRNA. This function is essential for cell viability, making LeuRS an attractive target for antimicrobial and anticancer therapies. The key to a successful therapeutic is its specificity for the target enzyme in the pathogen or cancer cell over the human counterpart to minimize off-target effects and toxicity.
This compound has emerged as a potent inhibitor of Mycobacterium tuberculosis (Mtb) LeuRS. This guide compiles available data to assess its specificity for human cytoplasmic LeuRS and compares it with other well-characterized LeuRS inhibitors.
Data Presentation: Inhibitor Specificity Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various LeuRS inhibitors against human cytoplasmic LeuRS and other relevant LeuRS enzymes. A higher IC50 value against human LeuRS indicates greater selectivity.
| Inhibitor | Target Organism/Enzyme | IC50 (µM) | Selectivity (Target vs. Human) | Reference |
| This compound | M. tuberculosis LeuRS | 0.06 | ~647-fold | [1] |
| Human cytoplasmic LeuRS | 38.8 | - | [1] | |
| GSK656 | M. tuberculosis LeuRS | 0.20 | ~660-fold | [2] |
| Human cytoplasmic LeuRS | 132 | - | [2] | |
| Human mitochondrial LeuRS | >300 | - | [2] | |
| Tavaborole (AN2690) | Saccharomyces cerevisiae LeuRS | Not specified | Not specified | [3] |
| Human cytoplasmic LeuRS | Not specified | Not specified | [3] | |
| BC-LI-0186 | Inhibits LeuRS-RagD interaction | IC50 = 0.046 (nM) | N/A (different mechanism) | [1][4] |
Note: BC-LI-0186 is included for context but functions by inhibiting the non-canonical signaling role of LeuRS in the mTORC1 pathway, rather than the enzymatic aminoacylation activity. Its IC50 value reflects the disruption of the LeuRS-RagD protein-protein interaction.
Experimental Protocols
In Vitro Aminoacylation Assay for IC50 Determination
This protocol is a standard method to determine the enzymatic activity of LeuRS and the inhibitory effect of compounds like this compound.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of LeuRS by 50%.
Materials:
-
Purified human cytoplasmic LeuRS enzyme
-
ATP
-
L-Leucine (radiolabeled, e.g., ³H-Leucine)
-
Total human tRNA
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 150 mM KCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, radiolabeled L-Leucine, and total human tRNA.
-
Prepare serial dilutions of the inhibitor compound.
-
Add the inhibitor dilutions to the reaction mixture. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified human cytoplasmic LeuRS enzyme.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).
-
Stop the reaction by spotting aliquots of the reaction mixture onto glass fiber filters and precipitating the tRNA with cold 5% TCA.
-
Wash the filters with cold 5% TCA to remove unincorporated radiolabeled L-Leucine.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of LeuRS activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Cell-Based Protein Synthesis Inhibition Assay
This assay assesses the effect of the inhibitor on overall protein synthesis in a cellular context.
Objective: To determine the concentration of an inhibitor that reduces total protein synthesis in a human cell line by 50% (EC50).
Materials:
-
Human cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Inhibitor compound
-
Radiolabeled amino acid (e.g., ³⁵S-Methionine or ³H-Leucine)
-
Lysis buffer
-
TCA
-
Scintillation counter or appropriate detection method for non-radioactive assays
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with varying concentrations of the inhibitor compound for a specified duration.
-
Add a radiolabeled amino acid to the culture medium and incubate for a short period (e.g., 1-2 hours) to allow for incorporation into newly synthesized proteins.
-
Wash the cells to remove the unincorporated radiolabeled amino acid.
-
Lyse the cells and precipitate the proteins using TCA.
-
Collect the precipitated protein on a filter or by centrifugation.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each inhibitor concentration relative to the untreated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
Caption: Experimental workflows for assessing inhibitor specificity.
Caption: Dual roles of human LeuRS in protein synthesis and mTORC1 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of LeuRS-IN-1 Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LeuRS-IN-1 hydrochloride and its analogs, focusing on their structure-activity relationships as inhibitors of Mycobacterium tuberculosis Leucyl-tRNA synthetase (M.tb LeuRS). The data presented is primarily based on the findings from the seminal study by Palencia A, et al., titled "Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase." This document is intended to serve as a practical resource for researchers engaged in the development of novel anti-tubercular agents targeting protein synthesis.
Introduction to LeuRS Inhibition
Leucyl-tRNA synthetase (LeuRS) is a vital enzyme responsible for the attachment of leucine to its corresponding tRNA molecule, a critical step in protein biosynthesis.[1][2] Inhibition of LeuRS leads to the cessation of protein synthesis and subsequent bacterial cell death, making it an attractive target for the development of new antibacterial drugs.[1][2] LeuRS-IN-1 and its analogs belong to the oxaborole class of compounds, which employ a unique "tRNA-trapping" mechanism of action.[2][3]
Mechanism of Action: Oxaborole tRNA-Trapping (OBORT)
The inhibitory activity of LeuRS-IN-1 and its analogs stems from their ability to form a stable adduct with the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This process, known as the oxaborole tRNA-trapping (OBORT) mechanism, effectively sequesters the tRNA molecule, preventing its participation in protein synthesis.[2][3][4]
Caption: The OBORT mechanism illustrating the formation of a stable adduct between the oxaborole inhibitor, tRNALeu, and the LeuRS editing site, leading to the inhibition of protein synthesis.
Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro activity of this compound and its key analogs against M. tuberculosis H37Rv and the purified M.tb LeuRS enzyme. The data highlights the impact of substitutions on the benzoxaborole core and the aminomethyl side chain.
| Compound ID | R1 | R2 | M.tb H37Rv MIC (µg/mL)[2] | M.tb LeuRS IC50 (µM)[2] | Human LeuRS IC50 (µM)[2] |
| LeuRS-IN-1 (13) | Cl | H | 0.02 | 0.06 | 38.8 |
| 1 | H | H | 0.25 | 0.2 | >100 |
| 2 | F | H | 0.05 | 0.09 | 25.6 |
| 3 | Br | H | 0.05 | 0.11 | 35.4 |
| 4 | I | H | 0.1 | 0.15 | 45.2 |
| 5 | OMe | H | 1.56 | 2.5 | >100 |
| 6 | Me | H | 0.2 | 0.32 | 68.7 |
| 14 | Cl | Me | 0.1 | 0.18 | 55.1 |
| 15 | Cl | Et | 0.39 | 0.65 | >100 |
Key SAR Observations:
-
Halogen Substitution (R1): Introduction of a halogen at the R1 position of the benzoxaborole ring significantly enhances the anti-tubercular activity. A chloro substituent (LeuRS-IN-1) provides the most potent activity against both the whole cell and the isolated enzyme.[2]
-
Size of Halogen: The potency generally follows the order Cl ≈ F > Br > I, suggesting an optimal size and electronic effect for the R1 substituent.[2]
-
Other R1 Substitutions: Replacing the halogen with a methoxy (OMe) or methyl (Me) group leads to a notable decrease in activity.[2]
-
Substitution on the Aminomethyl Group (R2): Alkylation of the nitrogen in the aminomethyl side chain is detrimental to the inhibitory activity. Both methyl and ethyl substitutions at R2 result in reduced potency compared to the primary amine (R2 = H).[2]
-
Selectivity: The analogs generally exhibit good selectivity for the bacterial enzyme over the human cytoplasmic LeuRS.[2]
Experimental Protocols
M. tuberculosis Leucyl-tRNA Synthetase (M.tb LeuRS) Inhibition Assay
This assay determines the 50% inhibitory concentration (IC50) of the test compounds against the enzymatic activity of purified M.tb LeuRS.
Workflow:
Caption: Workflow for the M.tb LeuRS inhibition assay.
Detailed Protocol: [2]
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine purified M.tb LeuRS enzyme, total tRNA, and L-leucine.
-
Inhibitor Addition: Add increasing concentrations of the test compound (e.g., this compound analogs) to the reaction mixtures.
-
Pre-incubation: Incubate the mixtures for 20 minutes to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the aminoacylation reaction by adding a solution of ATP to a final concentration of 4 mM.
-
Reaction Incubation: Allow the reaction to proceed for 7 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable quenching agent.
-
Enzyme Precipitation: Precipitate the enzyme and the attached radiolabeled leucyl-tRNA.
-
Quantification: Wash the precipitate to remove unincorporated radiolabeled leucine and quantify the remaining radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by fitting the data to a 4-parameter logistic nonlinear regression model using appropriate software (e.g., GraphPad Prism).
M. tuberculosis H37Rv Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis H37Rv.
Detailed Protocol: [2]
-
Culture Preparation: Prepare a log-phase culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Inoculate each well with the M. tuberculosis H37Rv suspension to a final density of approximately 5 x 105 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.
Conclusion
The structure-activity relationship studies of this compound and its analogs have provided valuable insights for the rational design of potent and selective inhibitors of M. tuberculosis LeuRS. The key takeaways for medicinal chemists and drug developers are the critical role of the halogen substituent at the R1 position and the preference for an unsubstituted aminomethyl group at the R2 position for optimal anti-tubercular activity. The experimental protocols detailed in this guide offer a foundation for the in-house evaluation of new chemical entities targeting this essential bacterial enzyme. The unique OBORT mechanism of action provides a promising avenue for developing novel therapeutics to combat drug-resistant tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of LeuRS-IN-1 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available data on LeuRS-IN-1 hydrochloride, a potent inhibitor of Leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis (M. tb), with other notable LeuRS inhibitors. The information is compiled from various independent research publications and vendor-supplied data.
Executive Summary
Leucyl-tRNA synthetase (LeuRS) is a clinically validated target for the development of novel anti-tubercular agents. This compound has demonstrated potent inhibition of M. tb LeuRS and whole-cell activity against M. tb. This guide compares its performance with other well-characterized LeuRS inhibitors, GSK3036656 (GSK656) and AN2690, based on available biochemical and microbiological data. It is important to note that the data presented here are compiled from different studies, and a direct head-to-head comparison under identical experimental conditions has not been published.
Data Presentation
Table 1: In Vitro Potency and Selectivity of LeuRS Inhibitors
| Compound | Target | IC50 (μM) | Kd (μM) | Human Cytoplasmic LeuRS IC50 (μM) | Reference(s) |
| This compound | M. tb LeuRS | 0.06 | 0.075 | 38.8 | [1][2] |
| GSK3036656 (GSK656) | M. tb LeuRS | 0.20 | Not Reported | 132 | [3][4] |
| AN2690 (Tavaborole) | Fungal LeuRS | Not directly reported for M. tb LeuRS | Not Reported | Not Reported | [5][6] |
Note: AN2690 is primarily an antifungal agent, and its direct inhibitory activity against M. tb LeuRS is not as extensively published as the other compounds.
Table 2: Anti-mycobacterial Activity and Cytotoxicity
| Compound | M. tb H37Rv MIC (μg/mL) | HepG2 Protein Synthesis EC50 (μM) | HepG2 Cell Toxicity EC50 (μM) | Reference(s) |
| This compound | 0.02 | 19.6 | 65.8 | [1][2] |
| GSK3036656 (GSK656) | ~0.025 (0.08 μM) | Not Reported | Not Reported | [3][4] |
| AN2690 (Tavaborole) | Not Reported | Not Reported | Not Reported |
Note: The MIC for GSK656 was converted from µM to µg/mL for approximate comparison, assuming a similar molecular weight to this compound for illustrative purposes.
Table 3: In Vivo Efficacy in Mouse Models of Tuberculosis
| Compound | Dosing Regimen | Efficacy | Reference(s) |
| This compound | 100 mg/kg, orally, daily for 14 days (acute model) | Reduced lung CFU | [1][2] |
| 33 mg/kg, orally, 5 days/week for 4 weeks (chronic model) | Reduced lung and spleen CFU | [1][2] | |
| GSK3036656 (GSK656) | Not explicitly detailed in abstracts | Efficacy in acute and chronic mouse TB infection models | [3][4] |
Experimental Protocols
Biochemical Assay for LeuRS Inhibition (General Protocol)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against M. tb LeuRS.
-
Enzyme and Substrate Preparation:
-
Recombinant M. tb LeuRS is expressed and purified.
-
Reaction buffer, L-leucine, ATP, and tRNALeu are prepared at desired concentrations.
-
-
Inhibition Assay:
-
The test compound (e.g., this compound) is serially diluted to various concentrations.
-
The enzyme, L-leucine, tRNALeu, and the test compound are incubated together for a defined period (e.g., 20 minutes) at a constant temperature (e.g., 37°C).
-
The reaction is initiated by the addition of ATP.
-
-
Detection:
-
The aminoacylation of tRNALeu with radiolabeled L-leucine is a common method. The amount of radiolabeled leucyl-tRNALeu formed is quantified using a scintillation counter after precipitation of the tRNA.
-
Alternatively, ATP depletion can be measured using a luminescence-based assay (e.g., Kinase-Glo).
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.
-
Whole-Cell Activity Assay against M. tuberculosis (General Protocol)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against M. tb.
-
Bacterial Culture:
-
M. tuberculosis H37Rv is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.
-
-
MIC Determination:
-
The test compound is serially diluted in a 96-well plate.
-
The bacterial culture is diluted and added to each well containing the test compound.
-
The plates are incubated at 37°C for a period of 7 to 14 days.
-
-
Readout:
-
Bacterial growth can be assessed visually, by measuring optical density (OD600), or by using a growth indicator dye such as Resazurin.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.
-
In Vivo Efficacy in a Mouse Model of Tuberculosis (General Protocol)
This protocol outlines a general procedure for evaluating the in vivo efficacy of an anti-tubercular compound in a mouse model.
-
Infection:
-
Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis (e.g., Erdman or H37Rv strain).
-
-
Treatment:
-
Treatment with the test compound (e.g., this compound) is initiated at a specified time post-infection (e.g., 14 days for an acute model or several weeks for a chronic model).
-
The compound is administered via a clinically relevant route, typically oral gavage, at a defined dose and frequency. A vehicle control group is included.
-
-
Efficacy Evaluation:
-
After the treatment period, mice are euthanized.
-
Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on appropriate agar medium (e.g., Middlebrook 7H11).
-
Colony Forming Units (CFU) are counted after incubation for 3-4 weeks.
-
-
Data Analysis:
-
The log10 CFU reduction in the organs of treated mice is compared to the vehicle-treated control group to determine the efficacy of the compound.
-
Visualizations
Caption: Mechanism of LeuRS Inhibition.
Caption: Drug Discovery Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a potent benzoxaborole-based anti-pneumococcal agent targeting leucyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling LeuRS-IN-1 hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling LeuRS-IN-1 hydrochloride. Adherence to these procedural steps is vital for ensuring personal safety and maintaining a secure laboratory environment.
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Unpacking: Upon receipt, move the package to a designated unpacking area. It is recommended to wear a respirator and gloves during unpacking to protect against potential breakage or spillage during transport[1][2].
-
Storage: The compound as a powder should be stored at -20°C.[3][4] If dissolved in a solvent such as DMSO, it should be stored at -80°C.[3][4] Always keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition[3].
2. Preparation and Use (To be conducted in a Chemical Fume Hood):
-
Engineering Controls: All handling of this compound powder, including weighing and preparing solutions, must be performed in an area with appropriate exhaust ventilation, such as a chemical fume hood, to prevent dust and aerosol formation[3].
-
Personal Protective Equipment (PPE): Before handling, don the required PPE as detailed below. Double-gloving is recommended for enhanced protection[5][6].
-
Weighing and Transfer: Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid any actions that could generate dust[3].
-
Solubilization: When dissolving the compound, add the solvent slowly to the powder.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly[3].
3. General Laboratory Practices:
-
Prohibit eating, drinking, and smoking in the area where the compound is handled[3].
-
Ensure a safety shower and an eyewash station are readily accessible[3].
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes or airborne powder.[3] |
| Hand Protection | Powder-free, chemical-resistant protective gloves (e.g., nitrile). Double-gloving is recommended. | Prevents dermal absorption.[3][5][6] Gloves should be changed every 30-60 minutes or immediately if contaminated.[5][7] |
| Body Protection | Impervious, disposable laboratory gown with long sleeves and closed front. | Protects skin and clothing from contamination.[3][7] |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) should be used, especially when handling the powder outside of a certified fume hood or when there is a risk of aerosol formation. | Prevents inhalation of the harmful powder.[1][3] |
Quantitative Safety and Storage Data
| Parameter | Value | Citation |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4); Acute & Chronic aquatic toxicity (Category 1) | [3] |
| Hazard Statements | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | [3] |
| Storage (Powder) | -20°C (Stable for up to 2 years) | [3][4] |
| Storage (in DMSO) | -80°C (Stable for up to 6 months) | [3][4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [3] |
Emergency Procedures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][8] Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water[3]. Seek medical attention if irritation develops.
-
Ingestion: If swallowed, call a POISON CENTER or physician immediately.[3] Rinse mouth with water[3].
-
Spill: Evacuate the area. Avoid breathing dust. Use appropriate PPE and a spill kit to contain and collect the spillage.[3][8] Place the waste in a sealed container for disposal[8].
Disposal Plan
Proper disposal is critical to prevent environmental contamination, as the compound is very toxic to aquatic life[3].
-
Waste Segregation: All materials contaminated with this compound, including unused compound, empty containers, gloves, gowns, and cleaning materials, must be treated as hazardous waste.
-
Containerization: Place all hazardous waste into clearly labeled, sealed, and puncture-resistant containers[2][9].
-
Final Disposal: Dispose of the contents and the container through an approved waste disposal plant[3]. Do not allow the product to be released into the environment[3]. Always follow local, state, and federal regulations for hazardous chemical disposal.
Workflow for Handling this compound
Caption: Workflow from receiving to disposal of this compound.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|1364683-67-9|MSDS [dcchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. pppmag.com [pppmag.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. utoledo.edu [utoledo.edu]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. atriumhealth.org [atriumhealth.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

